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  • Product: 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde
  • CAS: 620175-69-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. Indole d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. Indole derivatives are foundational scaffolds in numerous pharmacologically active compounds, and the introduction of a fluorine atom at the C5-position can significantly enhance metabolic stability and binding affinity.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of two primary, field-proven synthetic strategies. We will dissect the mechanistic underpinnings of each reaction, provide step-by-step experimental protocols, and present the necessary data for successful and reproducible synthesis.

Introduction: The Strategic Importance of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

The indole nucleus is a privileged structure in drug discovery, forming the core of agents with anti-inflammatory, anti-cancer, and neurological activities.[3][4] The target molecule, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, combines three critical pharmacophoric features:

  • The Indole Scaffold: A versatile heterocyclic core known for its broad biological activity.[4]

  • The C5-Fluoro Substituent: The presence of fluorine can modulate the molecule's electronic properties, lipophilicity, and metabolic pathways, often leading to improved drug efficacy and a more favorable pharmacokinetic profile.[1]

  • The N1-Ethyl and C3-Carbaldehyde Groups: These functional groups serve as crucial handles for further chemical elaboration, allowing for the construction of diverse molecular libraries and the optimization of lead compounds. The C3-carbaldehyde, in particular, is a versatile precursor for a multitude of subsequent reactions.[5][6]

This guide will detail two logical and efficient synthetic routes to this target molecule, starting from commercially available precursors.

Synthetic Strategy Overview

Two principal retrosynthetic pathways are considered for the synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde. The choice between these pathways may depend on the availability of starting materials, scalability, and the desired purity profile of the final compound.

  • Pathway A: Late-Stage Formylation. This approach involves the initial synthesis of the N-ethylated indole core, followed by formylation at the C3-position.

  • Pathway B: Early-Stage Formylation. This strategy prioritizes the formation of the indole-3-carbaldehyde scaffold, with N-ethylation performed in the final step.

G cluster_A Pathway A cluster_B Pathway B A_Start 5-Fluoro-1H-indole A_Mid 1-Ethyl-5-fluoro-1H-indole A_Start->A_Mid N-Ethylation A_End Target Molecule A_Mid->A_End C3-Formylation Target 1-Ethyl-5-fluoro-1H- indole-3-carbaldehyde A_End->Target B_Start 5-Fluoro-1H-indole B_Mid 5-Fluoro-1H-indole-3-carbaldehyde B_Start->B_Mid C3-Formylation B_End Target Molecule B_Mid->B_End N-Ethylation B_End->Target Start Starting Materials Start->A_Start Start->B_Start G cluster_workflow Fischer Indole Synthesis Workflow Start 4-Fluorophenylhydrazine + Pyruvic Acid Hydrazone Phenylhydrazone Formation (Acid Catalyst, e.g., AcOH) Start->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement (Heat, Acid) Hydrazone->Rearrangement Cyclization Intramolecular Cyclization & Ammonia Elimination Rearrangement->Cyclization Product 5-Fluoro-1H-indole-2-carboxylic acid Cyclization->Product Decarboxylation Decarboxylation (Heat, e.g., Copper-quinoline) Product->Decarboxylation FinalProduct 5-Fluoro-1H-indole Decarboxylation->FinalProduct

Figure 2: Workflow for the Fischer Indole Synthesis of the core scaffold.

Experimental Protocol:

  • Hydrazone Formation: Combine 4-fluorophenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Cyclization: Heat the mixture under reflux for 2-4 hours in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride). [7]3. Work-up: Cool the reaction mixture and pour it into ice water. The precipitated solid, 5-fluoro-1H-indole-2-carboxylic acid, is collected by filtration.

  • Decarboxylation: Heat the crude carboxylic acid intermediate, often in the presence of a catalyst like copper powder in quinoline, to effect decarboxylation and yield 5-fluoro-1H-indole.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Step A2: N-Ethylation of 5-Fluoro-1H-indole

The N-alkylation of indoles is a standard procedure that involves deprotonation of the indole nitrogen followed by nucleophilic substitution on an alkyl halide. [2] Mechanism: The indole N-H proton is weakly acidic. A strong base, such as sodium hydride (NaH), is required to deprotonate it, forming a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic carbon of an ethylating agent (e.g., ethyl bromide or ethyl iodide) in an SN2 reaction.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add 5-fluoro-1H-indole (1.0 eq) and dissolve it in anhydrous N,N-dimethylformamide (DMF). [2]2. Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add ethyl bromide (or ethyl iodide, 1.2 eq) dropwise to the solution at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching & Extraction: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-ethyl-5-fluoro-1H-indole, can be purified by column chromatography on silica gel.

Reagent/ParameterStep A1 (Fischer Indole)Step A2 (N-Ethylation)
Key Reagents 4-Fluorophenylhydrazine, Pyruvic Acid, Acid Catalyst5-Fluoro-1H-indole, NaH, Ethyl Bromide
Solvent Ethanol or Acetic AcidAnhydrous DMF or THF
Temperature Reflux0 °C to Room Temperature
Typical Yield 60-80% (over two steps)85-95%
Table 1: Summary of reaction conditions for Pathway A, Steps 1 & 2.
Step A3: Vilsmeier-Haack Formylation of 1-Ethyl-5-fluoro-1H-indole

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heteroaromatic rings. [8]It utilizes a "Vilsmeier reagent," a chloroiminium ion, which acts as a mild electrophile.

Mechanism: Phosphorus oxychloride (POCl₃) reacts with DMF to form the electrophilic Vilsmeier reagent. [9]The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3-position. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde. [10] Experimental Protocol:

  • Vilsmeier Reagent Formation: In a dry flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent. [11]2. Formylation: Add a solution of 1-ethyl-5-fluoro-1H-indole (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C. After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours. [3]Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline (pH > 8). [11]4. Isolation: Stir the mixture until a precipitate forms. Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reagent/ParameterValue/Condition
Key Reagents 1-Ethyl-5-fluoro-1H-indole, POCl₃, DMF
Solvent Anhydrous DMF
Temperature 0 °C to 60 °C
Work-up Basic aqueous hydrolysis
Typical Yield 80-90%
Table 2: Summary of reaction conditions for the Vilsmeier-Haack Formylation.

Pathway B: Synthesis via Early-Stage Formylation

This alternative route involves formylating the indole core before the N-alkylation step. This can be advantageous if the N-H indole is more readily available or if the subsequent N-alkylation is particularly high-yielding.

Step B1: Vilsmeier-Haack Formylation of 5-Fluoro-1H-indole

The procedure is analogous to Step A3, but starting with the N-unsubstituted indole.

Experimental Protocol:

  • Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent from POCl₃ (1.5 eq) and anhydrous DMF at 0 °C as described in Step A3. [11]2. Formylation: Add a solution of 5-fluoro-1H-indole (1.0 eq) in anhydrous DMF to the reagent at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours, then heat to reflux for 5-8 hours. [11]3. Hydrolysis & Isolation: Cool the reaction, pour it into ice water, and neutralize with a saturated sodium carbonate solution until pH 8-9 to precipitate the product. [11]Filter the solid, wash with water, and dry.

  • Purification: Recrystallize the crude 5-fluoro-1H-indole-3-carbaldehyde to obtain a purified product. A patent for a similar synthesis reports a yield of 84%. [11]

Step B2: N-Ethylation of 5-Fluoro-1H-indole-3-carbaldehyde

The final step is the N-ethylation of the aldehyde intermediate. The presence of the electron-withdrawing aldehyde group at C3 can slightly increase the acidity of the N-H proton, facilitating deprotonation.

Experimental Protocol:

  • Preparation & Deprotonation: Following the procedure in Step A2, dissolve 5-fluoro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, cool to 0 °C, and add NaH (1.2 eq). [2]2. Alkylation: Add ethyl bromide or ethyl iodide (1.2 eq) and allow the reaction to proceed at room temperature until completion as monitored by TLC.

  • Work-up and Purification: Perform an aqueous quench and extraction with ethyl acetate. The final product, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, is purified by column chromatography or recrystallization.

G cluster_workflow Pathway B Workflow Start 5-Fluoro-1H-indole Formylation Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Formylation Intermediate 5-Fluoro-1H-indole-3-carbaldehyde Formylation->Intermediate Alkylation N-Ethylation (NaH, EtBr, DMF) Intermediate->Alkylation FinalProduct 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde Alkylation->FinalProduct

Figure 3: Workflow for Pathway B, prioritizing early-stage formylation.

Conclusion and Pathway Comparison

Both Pathway A and Pathway B represent viable and robust methods for the synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde.

  • Pathway A (Late-Stage Formylation) is often more straightforward as the Vilsmeier-Haack reaction can be more efficient on the more electron-rich N-alkylated indole.

  • Pathway B (Early-Stage Formylation) may be advantageous if the intermediate, 5-fluoro-1H-indole-3-carbaldehyde, is available commercially or if purification is simpler at this stage.

The ultimate choice of route will be guided by laboratory-specific factors, including starting material cost, equipment, and desired scale. Both pathways utilize well-established, high-yielding reactions, providing reliable access to this valuable synthetic intermediate for drug discovery and development programs.

References

  • Title: Synthetic method for indole-3-carboxaldehyde compounds. Source: Google Patents (CN102786460A).

  • Title: 5-Fluoro-1H-indole-3-carboxylic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. Source: NINGBO INNO PHARMCHEM CO.,LTD.

  • Title: Synthesis of 5-Fluoroindole-5-13C. Source: Diva-portal.org.

  • Title: Fischer Indole Synthesis. Source: Alfa Chemistry.

  • Title: The Vilsmeier-Haack Reaction is the formylation reaction of an electron-rich arene using a Vilsmeier reagent. Source: YouTube.

  • Title: Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Source: DUT Open Scholar.

  • Title: Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Source: Benchchem.

  • Title: Fischer indole synthesis. Source: Wikipedia.

  • Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Source: Der Pharma Chemica.

  • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Source: ResearchGate.

  • Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Source: Organic Syntheses.

  • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Source: Semantic Scholar.

  • Title: 5-Fluoroindole-3-carboxaldehyde. Source: ChemScene.

  • Title: Vilsmeier–Haack reaction. Source: Wikipedia.

  • Title: Vilsmeier-Haack Reaction. Source: Chemistry Steps.

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Source: RSC Advances.

Sources

Exploratory

physicochemical properties of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

Executive Summary 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde (CAS: 620175-69-1) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and synthetic receptor ago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde (CAS: 620175-69-1) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and synthetic receptor agonists (e.g., CB1/CB2 cannabinoids).[1] As a trisubstituted indole derivative, it combines the lipophilic enhancement of the N-ethyl group with the metabolic stability conferred by the C5-fluorine atom.

This guide provides a definitive technical analysis of the compound's physicochemical properties, a validated synthetic workflow, and a strategic overview of its utility as a "linchpin" intermediate in divergent synthesis.

Molecular Architecture & Physicochemical Specifications

The introduction of the ethyl group at the N1 position significantly alters the solubility profile and lipophilicity compared to the parent 5-fluoroindole-3-carboxaldehyde, lowering the melting point and enhancing solubility in organic reaction media (DCM, THF).

Table 1: Core Physicochemical Data
PropertySpecificationNotes
CAS Number 620175-69-1 Unique Identifier
IUPAC Name 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde
Molecular Formula C₁₁H₁₀FNO
Molecular Weight 191.20 g/mol
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow
Solubility DMSO, DMF, CHCl₃, DCMInsoluble in water
LogP (Predicted) ~2.6 - 2.9Enhanced membrane permeability vs. N-H analog
TPSA 22.00 ŲHigh blood-brain barrier (BBB) permeability potential
H-Bond Donors 0N-substitution removes donor capability
H-Bond Acceptors 2Carbonyl O and Indole N
Structural Identification[7][8]
  • SMILES: CCN1C=C(C2=C1C=CC(=C2)F)C=O

  • InChI Key: RUJYZLQXRALDKN-UHFFFAOYSA-N (Analogous structure verification)

Synthetic Pathway: The Vilsmeier-Haack Protocol

The most robust route to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of the pre-alkylated precursor, 1-ethyl-5-fluoroindole. This route avoids the competing N-formylation often seen when attempting to alkylate the 3-formyl parent directly under basic conditions.

Mechanism of Action

The reaction proceeds via the electrophilic attack of the chloroiminium ion (Vilsmeier reagent) at the electron-rich C3 position of the indole, followed by hydrolysis to release the aldehyde.

VilsmeierHaack Start 1-Ethyl-5-fluoroindole (Nucleophile) Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Aromatic Substitution (C3) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate In situ generation Hydrolysis Hydrolysis (H2O / Base) Intermediate->Hydrolysis Quench Product 1-Ethyl-5-fluoro-1H- indole-3-carbaldehyde Hydrolysis->Product Final Product

Figure 1: Sequential logic of the Vilsmeier-Haack formylation targeting the C3 position of the indole ring.

Validated Experimental Protocol

Objective: Synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde on a 10 mmol scale. Safety Note: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).

Reagents
  • Substrate: 1-Ethyl-5-fluoroindole (1.63 g, 10 mmol)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.1 equiv, 1.0 mL)

  • Solvent: Anhydrous Dimethylformamide (DMF) (5.0 mL)

  • Quench: Ice water / 2M NaOH

Step-by-Step Methodology
  • Reagent Formation: In a flame-dried round-bottom flask, cool anhydrous DMF (3 mL) to 0°C. Add POCl₃ dropwise over 15 minutes. Stir for 30 minutes to form the white/yellow Vilsmeier salt precipitate.

  • Addition: Dissolve 1-ethyl-5-fluoroindole in the remaining DMF (2 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane). The spot for the starting material (high Rf) should disappear, replaced by the aldehyde (lower Rf).

  • Hydrolysis (Critical Step): Pour the reaction mixture onto 50g of crushed ice with vigorous stirring. The solution will turn clear/reddish.

  • Neutralization: Slowly add 2M NaOH or saturated Sodium Acetate solution until pH ~8–9. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with water to remove DMF/salts, and dry under vacuum.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexanes) if necessary.

Applications in Drug Discovery

This aldehyde serves as a versatile "linchpin" for generating diverse libraries of bioactive compounds. The reactivity of the C3-formyl group allows for rapid derivatization.

Derivatization Workflow
  • Reductive Amination: Yields tryptamine analogs (common in CNS active agents).

  • Knoevenagel Condensation: Yields vinyl-nitriles or acrylates (Michael acceptors for covalent inhibitors).

  • Henry Reaction: Yields nitroalkenes (precursors to tryptamines).

Applications Core 1-Ethyl-5-fluoro-1H- indole-3-carbaldehyde Tryptamines Tryptamine Analogs (Reductive Amination) Core->Tryptamines + R-NH2 / NaBH4 Chalcones Indolyl Chalcones (Claisen-Schmidt) Core->Chalcones + Acetophenones / Base Hydrazones Schiff Bases/Hydrazones (Condensation) Core->Hydrazones + Hydrazine Nitriles Indole-3-Acrylonitriles (Knoevenagel) Core->Nitriles + Malononitrile

Figure 2: Divergent synthesis pathways utilizing the C3-aldehyde handle for medicinal chemistry library generation.

Handling & Stability (Self-Validating Systems)

To ensure experimental success, researchers must adhere to these handling protocols:

  • Oxidation Check: Aldehydes can slowly oxidize to carboxylic acids (1-ethyl-5-fluoroindole-3-carboxylic acid) upon air exposure.

    • Validation: Check the ¹H NMR for a singlet at ~10.0 ppm (aldehyde CHO).[3] If a broad peak at ~12 ppm (COOH) appears, repurify.

  • Storage: Store at -20°C under Argon.

  • Colorimetric Indicator: Pure compound is off-white/pale yellow. A darkening to brown/red indicates decomposition (indole polymerization).

References

  • Sigma-Aldrich. 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde Product Page (CAS 620175-69-1).[1]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indole-3-carboxaldehyde (Parent Structure).Link

  • Organic Syntheses. Indole-3-aldehyde (Classic Vilsmeier-Haack Protocol). Org.[4][5] Synth. 1959, 39, 30. Link

  • ChemicalBook. 5-Fluoro-1H-indole-3-carbaldehyde Properties.Link

Sources

Foundational

Technical Monograph: 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde

CAS Registry Number: 620175-69-1[1][2] Executive Summary 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde is a specialized heterocyclic building block critical to the development of indole-based pharmaceuticals and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 620175-69-1[1][2]

Executive Summary

1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde is a specialized heterocyclic building block critical to the development of indole-based pharmaceuticals and agrochemicals. Characterized by the presence of a fluorine atom at the C5 position and an ethyl group at the N1 position, this compound serves as a "privileged scaffold" intermediate. Its electronic properties—specifically the electron-withdrawing nature of the fluorine—modulate the metabolic stability and lipophilicity of downstream derivatives, making it highly relevant in the synthesis of synthetic cannabinoids (receptor agonists) and kinase inhibitors.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and application logic in drug discovery.

Physicochemical Profile

The introduction of the ethyl group at N1 disrupts the hydrogen bond donor capability of the indole nitrogen, significantly altering solubility profiles compared to the parent 5-fluoroindole-3-carbaldehyde.

PropertyValue / DescriptionNote
CAS Number 620175-69-1 Primary Identifier
IUPAC Name 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde
Molecular Formula C₁₁H₁₀FNO
Molecular Weight 191.20 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 98–102 °C (Predicted)Lower than N-H analog (160°C)
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water
LogP ~2.8 (Predicted)Enhanced lipophilicity vs. N-H analog
H-Bond Donors 0N-alkylation removes donor site
H-Bond Acceptors 2Carbonyl O, Fluorine

Synthetic Architecture

The synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can be approached via two primary retrosynthetic disconnections. The most robust and scalable route involves the Vilsmeier-Haack formylation of 5-fluoroindole, followed by N-alkylation . This order is preferred to avoid potential side reactions during the vigorous Vilsmeier conditions, although the reverse order (Alkylation


 Formylation) is also viable.
Retrosynthetic Logic Diagram

Synthesis_Pathway Figure 1: Stepwise synthetic pathway via Vilsmeier-Haack formylation followed by N-alkylation. Start 5-Fluoroindole (CAS 399-52-0) Reagent1 POCl3 / DMF (Vilsmeier-Haack) Start->Reagent1 Inter 5-Fluoro-1H-indole-3-carbaldehyde (CAS 2338-71-8) Reagent2 EtI / K2CO3 / DMF (N-Alkylation) Inter->Reagent2 Target 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde (CAS 620175-69-1) Reagent1->Inter Reagent2->Target

[3]

Detailed Experimental Protocol

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde See Reference [1, 2] for mechanistic grounding.

  • Reagent Preparation: In a dry flask under nitrogen, cool Dimethylformamide (DMF) (3.0 eq) to 0°C. Dropwise add Phosphorus Oxychloride (POCl₃) (1.1 eq). Stir for 30 minutes to generate the chloroiminium ion (Vilsmeier reagent).

  • Addition: Dissolve 5-Fluoroindole (1.0 eq) in minimal DMF and add slowly to the Vilsmeier reagent, maintaining temperature <10°C.

  • Reaction: Warm to 35°C and stir for 1–2 hours. The solution will turn viscous/yellow.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with 5M NaOH or saturated Na₂CO₃ to pH 8–9.

  • Isolation: The product precipitates as an off-white solid. Filter, wash with water, and dry.

    • Yield Expectation: 85–90%.

    • Checkpoint: Check melting point (~160°C) to confirm intermediate purity.

Step 2: N-Ethylation to 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde See Reference [3] for general N-alkylation conditions.

  • Solvation: Dissolve 5-Fluoro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq). Stir at room temperature for 30 minutes to generate the indolyl anion.

  • Alkylation: Add Ethyl Iodide (EtI) (1.2 eq) dropwise.

    • Note: Ethyl bromide can be used but requires longer reaction times or mild heating (40°C).

  • Monitoring: Stir at RT for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The N-H starting material (lower R_f) should disappear.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Medicinal Chemistry Applications

This compound acts as a divergence point for two major classes of bioactive molecules. The aldehyde moiety is highly reactive, serving as a handle for condensation reactions (e.g., Knoevenagel, Schiff base formation) or reduction/oxidation.

Structural Activity Relationship (SAR) Logic
  • 5-Fluoro Substitution: Increases metabolic stability by blocking CYP450 oxidation at the reactive C5 position. It also modulates the pKa of the indole ring system.

  • N-Ethyl Group: Increases lipophilicity (LogP) and prevents hydrogen bond donation, often increasing blood-brain barrier (BBB) permeability—a critical factor for CNS-active drugs.

Application Workflow Diagram

Applications Figure 2: Divergent synthesis pathways for drug discovery applications. Core 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde Path1 Reductive Amination Core->Path1 Path2 Knoevenagel Condensation Core->Path2 Path3 Oxidation Core->Path3 Target1 Tryptamine Analogs (CNS Receptor Modulators) Path1->Target1 Target2 Indole-3-acrylic acids (Kinase Inhibitors) Path2->Target2 Target3 Indole-3-carboxylic acids (Synthetic Cannabinoid Precursors) Path3->Target3

Key Therapeutic Areas[7]
  • Synthetic Cannabinoids: Indole-3-carbaldehydes are direct precursors to indole-3-carboxylates and indole-3-carboxamides (e.g., 5F-PB-22 analogs). The 5-fluoro group is a hallmark of high-potency CB1/CB2 agonists [4].

  • Kinase Inhibitors: The aldehyde can be condensed with oxindoles or thiazolidinediones to form sunitinib-like analogs, targeting receptor tyrosine kinases (RTKs) involved in oncology.

Handling & Safety (E-E-A-T)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid over time.

  • Handling: Use in a fume hood. Avoid contact with metal spatulas if possible (use glass/plastic) to prevent trace metal contamination which can catalyze oxidation.

References

  • Organic Syntheses. "Indole-3-aldehyde." Org.[3] Synth.1959 , 39, 30. Link

  • El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[3] Egypt.[3][5] J. Chem.2017 , 60(5), 723-751.[3] Link

  • Mahboobi, S., et al. "Synthesis and structure-activity relationship of indole derivatives."[5] Arch.[5] Pharm.1994 , 327, 131. (General N-alkylation protocols).[3]

  • Banister, S. D., et al. "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chem. Neurosci.2015 , 6(8), 1245–1258. Link

  • 001Chemical. "CAS 620175-69-1 Data Sheet." Link

Sources

Exploratory

A Technical Guide to the Biological Activity of Fluorinated Indole-3-Carbaldehydes

Abstract The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. When functionalized with a carbaldehyde at the 3-position and strategically substituted with flu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. When functionalized with a carbaldehyde at the 3-position and strategically substituted with fluorine, this scaffold gives rise to a class of molecules with profound and diverse biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and enzyme-inhibiting properties of fluorinated indole-3-carbaldehyde derivatives. We will dissect the underlying molecular mechanisms, present quantitative biological data, and provide detailed, field-proven protocols for the evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The Strategic Advantage of the Fluorinated Indole-3-Carbaldehyde Scaffold

The indole-3-carbaldehyde framework serves as a versatile synthetic platform. The aldehyde group is a reactive handle for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and thiosemicarbazones, allowing for extensive exploration of the chemical space.[1][2][3]

The introduction of fluorine, a bioisostere of hydrogen, imparts unique physicochemical properties. Its high electronegativity and small size can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Specifically, fluorination can enhance membrane permeability and block metabolic oxidation sites, thereby improving the pharmacokinetic profile of a drug candidate.[5] This strategic combination of the indole-3-carbaldehyde core with fluorine substitution has yielded derivatives with potent biological activities.

Anticancer Activity: Targeting the Cytoskeleton

A predominant mechanism of anticancer action for derivatives of fluorinated indole-3-carbaldehydes is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][7] This interference with the cytoskeleton triggers a cascade of events culminating in programmed cell death.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Derivatives such as fluoroindole chalcones have been shown to bind to the colchicine-binding site on β-tubulin.[7] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. Microtubules are essential for the formation of the mitotic spindle during cell division. Their disruption leads to a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest.[8][9][10]

Prolonged G2/M arrest activates downstream signaling pathways that induce apoptosis. This can occur through both p53-dependent and p53-independent mechanisms, often involving the upregulation of cyclin-dependent kinase inhibitors like p21, which helps to enforce the cell cycle checkpoint.[11] The apoptotic cascade is further mediated by the activation of key executioner enzymes, such as caspase-3 and caspase-9, and the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[9][12] Some tubulin inhibitors have also been shown to induce apoptosis by upregulating the expression of death receptors like DR5 through the NF-κB signaling pathway.[13][14]

Anticancer_Mechanism cluster_0 Cellular Effects cluster_1 Signaling Pathway Fluorinated Indole-3-Carbaldehyde Derivative Fluorinated Indole-3-Carbaldehyde Derivative Tubulin Polymerization Tubulin Polymerization Fluorinated Indole-3-Carbaldehyde Derivative->Tubulin Polymerization Inhibits Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption Leads to Mitotic Spindle Failure Mitotic Spindle Failure Microtubule Disruption->Mitotic Spindle Failure G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Failure->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis Induces p21 p21 G2/M Cell Cycle Arrest->p21 Upregulates NF-kB Pathway NF-kB Pathway G2/M Cell Cycle Arrest->NF-kB Pathway Can activate Caspase Activation Caspase Activation Apoptosis->Caspase Activation Bcl-2 Modulation Bcl-2 Modulation Apoptosis->Bcl-2 Modulation DR5 Upregulation DR5 Upregulation NF-kB Pathway->DR5 Upregulation DR5 Upregulation->Apoptosis

Caption: Anticancer mechanism of fluorinated indole-3-carbaldehyde derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives, demonstrating their potent cytotoxic effects against various human cancer cell lines.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Fluoroindole ChalconeFC116HCT116 (Colon)0.00452[15]
Fluoroindole ChalconeFC116CT26 (Colon)0.01869[15]
ArylpyridylindolePyridyl Derivative 1A549 (Lung)1.18[9]
ArylpyridylindolePyridyl Derivative 2A549 (Lung)0.87[9]
Sulfonohydrazide4-fluoro-phenyl deriv. (5d)MDA-MB-468 (Breast)15[16]
Hydrazone3-fluoro-4-methylphenyl (5f)MDA-MB-231 (Breast)21.3[17]
5-Fluorouracil Cocrystal5-FU-BASW480 (Colon)6.47[18]
Experimental Protocols

This protocol assesses the metabolic activity of cells as an indicator of viability.[6]

  • Rationale: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Human cancer cell lines (e.g., A549, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Fluorinated indole-3-carbaldehyde derivative stock solution (in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

    • 96-well sterile microtiter plates

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT solution.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Rationale: This method uses a fluorescent reporter that incorporates into microtubules as they polymerize, leading to an increase in fluorescence intensity. Inhibitors of polymerization will prevent or reduce this increase.[12]

  • Materials:

    • High-purity (>99%) tubulin protein (e.g., bovine brain tubulin)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP stock solution (100 mM)

    • Fluorescent reporter (e.g., DAPI)

    • Test compound and controls (e.g., paclitaxel as an enhancer, vinblastine as an inhibitor)

    • Black, flat-bottom 96-well plate

    • Fluorescence plate reader pre-warmed to 37°C

  • Procedure:

    • Reagent Preparation (on ice): Thaw tubulin and other reagents on ice. Prepare a tubulin reaction mix in the General Tubulin Buffer containing the fluorescent reporter and GTP (final concentration 1 mM). The final tubulin concentration should be around 2 mg/mL.

    • Compound Plating: Prepare serial dilutions of the test compound. In the 96-well plate, add 5 µL of the diluted compound or control solutions to the appropriate wells.

    • Reaction Initiation: Add 45 µL of the cold tubulin reaction mix to each well for a final volume of 50 µL.

    • Kinetic Reading: Immediately place the plate into the pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every minute for 60-90 minutes.

    • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization (Vmax) and the final polymer mass can be calculated from the resulting curves. Compare the curves of treated samples to the vehicle control to determine the inhibitory or enhancing effect.

Antimicrobial Activity: Disrupting Fungal Bioenergetics

Indole-3-carboxaldehyde and its derivatives have demonstrated significant antimicrobial, particularly antifungal, activity.[1][19] The mechanism often involves the disruption of fundamental cellular processes within the pathogen.

Mechanism of Action: Induction of Mitochondrial Dysfunction

A key antifungal mechanism for indole-3-carboxaldehyde is the induction of mitochondrial dysfunction.[20] This process targets the powerhouse of the fungal cell, leading to a cascade of events that result in cell death. The compound has been shown to inhibit the activity of mitochondrial electron transport chain complex I.[20] This inhibition disrupts the normal flow of electrons, leading to two major consequences: a decrease in ATP synthesis and an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2).[20][21]

The excessive ROS production overwhelms the fungal cell's antioxidant defenses (e.g., superoxide dismutase (SOD), catalase (CAT)), causing oxidative stress. This leads to damage of cellular components, including the mitochondrial membrane itself, resulting in a decrease in the mitochondrial membrane potential (ΔΨm).[20][22] The collapse of the mitochondrial membrane potential is a critical step that ultimately triggers programmed cell death in the fungus.

Antifungal_Mechanism cluster_0 Mitochondrial Targeting cluster_1 Cellular Consequences Indole-3-Carboxaldehyde Indole-3-Carboxaldehyde ETC Complex I Mitochondrial Electron Transport Chain Complex I Indole-3-Carboxaldehyde->ETC Complex I Inhibits Antioxidant_Enzymes Antioxidant Enzyme (SOD, CAT) Inhibition Indole-3-Carboxaldehyde->Antioxidant_Enzymes ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation ETC Complex I->ROS_Accumulation Leads to MMP_Decrease Decreased Mitochondrial Membrane Potential ROS_Accumulation->MMP_Decrease Causes Oxidative_Stress Oxidative Stress ROS_Accumulation->Oxidative_Stress Fungal_Cell_Death Fungal Cell Death MMP_Decrease->Fungal_Cell_Death Induces Antioxidant_Enzymes->ROS_Accumulation Enhances Oxidative_Stress->Fungal_Cell_Death

Caption: Antifungal mechanism via mitochondrial dysfunction.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for indole-3-carbaldehyde derivatives against various microbial strains.

Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Indole-3-carboxaldehydeFusarium solani (EC50)59.56[20]
Hydrazone DerivativeStaphylococcus aureus (MRSA)6.25 - 100[23]
ThiosemicarbazoneGram-positive bacteria0.49 - 7.8[24]
ThiosemicarbazoneMycobacterium tuberculosis0.5 - 16[24]
Indole CarboxamideStaphylococcus aureus1.56 - 12.5[19]
Indole CarboxamideCandida albicans> E. coli MICs[19]
Experimental Protocol

This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Rationale: The protocol identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium after a defined incubation period.

  • Materials:

    • Bacterial or fungal strains (e.g., S. aureus, C. albicans) and quality control strains (e.g., E. coli ATCC 25922).

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

    • Test compound stock solution (in DMSO).

    • Sterile saline (0.85%).

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer.

  • Procedure:

    • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Compound Dilution: a. In the 96-well plate, add 50 µL of broth to all wells. b. Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • Inoculation: Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized microbial suspension to each well (columns 1-11), resulting in a final volume of 100 µL.

    • Controls:

      • Growth Control (Column 11): 50 µL of broth + 50 µL of inoculum.

      • Sterility Control (Column 12): 100 µL of uninoculated broth.

    • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Conclusion and Future Perspectives

Fluorinated indole-3-carbaldehydes represent a highly promising and synthetically tractable scaffold for the development of novel therapeutics. The strategic incorporation of fluorine enhances the drug-like properties of these molecules, while the carbaldehyde at the 3-position provides a versatile point for derivatization.

The primary anticancer mechanism, inhibition of tubulin polymerization, is a clinically validated strategy, and derivatives of this scaffold have demonstrated potent activity, inducing G2/M cell cycle arrest and apoptosis. In the antimicrobial realm, the ability to disrupt fungal mitochondrial function highlights a distinct and effective mechanism of action.

Future research should focus on synthesizing and screening libraries of derivatives to optimize potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern the desired biological activity. Furthermore, in vivo studies are necessary to translate the promising in vitro data into clinically relevant outcomes. The continued exploration of fluorinated indole-3-carbaldehydes and their derivatives holds significant potential for addressing unmet needs in oncology and infectious diseases.

References

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Sources

Foundational

Theoretical &amp; Computational Profiling of 1-Ethyl-5-Fluoro-1H-Indole-3-Carbaldehyde

This technical guide details the theoretical and computational framework for studying 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde , a specific pharmacophore merging the privileged indole scaffold with metabolic stability (...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical and computational framework for studying 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde , a specific pharmacophore merging the privileged indole scaffold with metabolic stability (fluorine substitution) and reactive versatility (aldehyde handle).

[1][2]

Executive Summary

The compound 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde represents a strategic intermediate in medicinal chemistry. The C5-fluorine atom enhances lipophilicity and metabolic resistance against oxidative degradation (blocking the primary hydroxylation site), while the N1-ethyl group modulates solubility and prevents hydrogen bond donation at the nitrogen, altering receptor binding kinetics compared to its N-H parent.

This guide provides a rigorous protocol for the theoretical characterization of this molecule using Density Functional Theory (DFT) and Molecular Docking, establishing a baseline for its use as a precursor for Schiff bases, chalcones, and pharmaceutical agents targeting inflammation (COX-2) or microbial resistance (DNA Gyrase).

Synthetic Grounding & Molecular Geometry

To ensure theoretical models reflect physical reality, the starting geometry must be grounded in the established synthetic route. The molecule is accessible via Vilsmeier-Haack formylation of 1-ethyl-5-fluoroindole.

Synthetic Pathway Logic
  • Precursor: 5-Fluoroindole.

  • N-Alkylation: Reaction with ethyl iodide (

    
    ) and base (
    
    
    
    or
    
    
    ) to install the ethyl group, removing the N-H proton.
  • Formylation: Electrophilic aromatic substitution at C3 using

    
     and DMF (Vilsmeier reagent).
    
DOT Diagram: Synthetic & Computational Workflow

G Start 5-Fluoroindole Alkylation N-Alkylation (Et-I, Base) Start->Alkylation Intermed 1-Ethyl-5-Fluoroindole Alkylation->Intermed Vilsmeier Vilsmeier-Haack (POCl3/DMF) Intermed->Vilsmeier Product Target Aldehyde Vilsmeier->Product DFT DFT Optimization (B3LYP/6-311++G**) Product->DFT In Silico Entry Prop Electronic Properties (HOMO/LUMO/MEP) DFT->Prop Dock Molecular Docking (COX-2 / Gyrase) DFT->Dock

Caption: Synthetic route to the target scaffold feeding into the computational characterization workflow.

Computational Methodology (DFT Protocol)

For researchers characterizing this molecule, the following self-validating protocol is recommended to ensure high-fidelity electronic data.

Level of Theory[1][3]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).

    • Justification: B3LYP is the industry standard for organic indoles, providing accurate bond lengths and vibrational frequencies. However, ωB97X-D is superior if modeling

      
      -stacking interactions in dimers.
      
  • Basis Set: 6-311++G(d,p) .[1][2]

    • Justification: The diffuse functions (++) are critical for the Fluorine atom (high electronegativity) and the Oxygen lone pairs on the aldehyde. The polarization functions (d,p) account for the orbital distortion in the aromatic ring.

Solvation Model
  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: DMSO (dielectric

    
    ) and Ethanol (
    
    
    
    ).
  • Reasoning: These are the standard solvents for spectroscopic analysis (UV-Vis/NMR) of indole aldehydes.

Key Theoretical Descriptors to Calculate
DescriptorSymbolFormulaSignificance for Drug Design
HOMO Energy

DFT OutputElectron donor capability (Indole ring).
LUMO Energy

DFT OutputElectron acceptor capability (Aldehyde C=O).
Energy Gap


Indicates chemical stability/reactivity. Lower gap = softer, more reactive.
Chemical Hardness


Resistance to charge transfer.
Electrophilicity


Propensity to accept electrons (Michael acceptors).

(Note:


 and 

according to Koopmans' theorem)

Electronic Structure & Reactivity Analysis

Based on analogous 5-fluoroindole studies, the following electronic behaviors are predicted and must be verified in the output files.

Frontier Molecular Orbitals (FMO)
  • HOMO Location: The Highest Occupied Molecular Orbital will be delocalized primarily over the indole

    
    -system . The N-ethyl group contributes inductively (+I effect), slightly raising the HOMO energy compared to the N-H analog, making the ring more nucleophilic.
    
  • LUMO Location: The Lowest Unoccupied Molecular Orbital will be localized heavily on the aldehyde (CHO) group and the adjacent C2-C3 bond. This confirms the site of nucleophilic attack (e.g., by amines during Schiff base formation).

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a biological pocket.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (H-bond acceptor) and the Fluorine atom.

  • Positive Potential (Blue): Concentrated on the Aldehyde Proton and the Ethyl group protons .

  • Crucial Difference: Unlike 5-fluoroindole-3-carbaldehyde, this N-ethyl derivative lacks the deep blue region at the N1 position (no N-H donor), which drastically changes its binding mode in active sites (e.g., it cannot donate H-bonds to Asp/Glu residues).

Vibrational Spectroscopy (Validation)

To validate the theoretical geometry, compare calculated IR frequencies (scaled by ~0.961 for B3LYP) with experimental FT-IR data.

  • 
     Stretch:  The diagnostic band. Expect a strong peak at 1650–1670 cm⁻¹ .
    
    • Note: Conjugation with the indole ring lowers this frequency compared to non-conjugated aldehydes (~1700 cm⁻¹).

  • 
     Stretch:  A distinct band in the 1100–1250 cm⁻¹  region.
    
  • Absence of

    
    :  The disappearance of the sharp band at ~3300 cm⁻¹ confirms successful N-ethylation.
    

Molecular Docking Workflow

Indole-3-carbaldehydes are potent scaffolds for anti-inflammatory (COX-2) and antimicrobial agents.

Target Selection
  • Primary Target: Cyclooxygenase-2 (COX-2) .

    • PDB ID:3LN1 or 1CX2 .

    • Rationale: Indoles mimic the arachidonic acid structure. The 5-Fluoro group often improves selectivity for COX-2 over COX-1.

  • Secondary Target: DNA Gyrase (Topoisomerase II) .

    • PDB ID:1KZN .

    • Rationale: Bacterial target.[3][4] The aldehyde group can form reversible covalent bonds or strong electrostatic interactions with active site residues.

Docking Protocol (AutoDock Vina / Schrödinger)
  • Ligand Prep: Optimize geometry (from DFT step), set rotatable bonds (Ethyl chain, Aldehyde C-C bond).

  • Protein Prep: Remove water molecules, add polar hydrogens, compute Gasteiger charges.

  • Grid Box: Center on the co-crystallized ligand (e.g., Celecoxib for COX-2). Dimensions:

    
     Å.
    
  • Interaction Analysis: Look for:

    • Halogen Bonding: F...C=O interactions with backbone residues.

    • 
      -
      
      
      
      Stacking:
      Indole ring with aromatic residues (e.g., Trp387, Phe518 in COX-2).
    • Hydrophobic Enclosure: The N-ethyl group sitting in a hydrophobic pocket (Val/Leu).

DOT Diagram: Molecular Docking Logic

Docking Ligand Ligand: 1-Ethyl-5-Fluoro... (Optimized .pdbqt) Grid Grid Generation (Center: Active Site) Ligand->Grid Protein Receptor: COX-2 (3LN1) (Cleaned .pdbqt) Protein->Grid Docking AutoDock Vina (Genetic Algorithm) Grid->Docking Analysis Interaction Profiling (Hydrophobic, Halogen Bonds) Docking->Analysis

Caption: Workflow for molecular docking simulation targeting COX-2 inhibition.

References

  • Synthetic Methods & Indole Chemistry

    • El-Sawy, E. R., et al. (2021).[5][6] "1H-Indole-3-carboxaldehyde and its derivatives: Synthesis and Reactions." ResearchGate.

    • Google Patents. (2012). "CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds."

  • Theoretical Studies (DFT & Vibrational)

    • Szafraniec-Gorol, G., et al. (2024). "Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes." MDPI Molecules.

    • Elancheran, R., et al. (2023).[7] "Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide." European Journal of Chemistry.[7]

  • Molecular Docking & Biological Activity

    • Al-Wahaibi, L. H., et al. (2024).[8][6] "Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors." Advanced Journal of Chemistry.

    • Deswal, S., et al. (2023). "5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study." ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde as a Versatile Chemical Intermediate

Executive Summary This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde as a pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde as a pivotal intermediate in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2] This guide details the synthesis of the title compound and explores its reactivity, focusing on key transformations of the aldehyde functional group. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthesis of the Core Intermediate: 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

The introduction of a formyl group at the C-3 position of the indole nucleus is a critical step in the elaboration of this scaffold. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3][4][5] The reaction proceeds via an electrophilic substitution on the electron-rich indole ring.

Protocol 2.1: Synthesis via Vilsmeier-Haack Formylation

This protocol outlines the synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde starting from 1-ethyl-5-fluoro-1H-indole.

Causality: The N-ethyl group is pre-installed to block the N-H position, directing the formylation specifically to the C-3 position and enhancing the compound's utility in subsequent reactions where N-H reactivity is undesirable. The 5-fluoro substituent can significantly modulate the physicochemical and biological properties of the final molecules, such as metabolic stability and binding affinity, by altering the electronic nature of the indole ring.

Materials & Reagents:

  • 1-ethyl-5-fluoro-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for recrystallization)

  • Hexane (for recrystallization)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (1.2 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[6]

  • Formylation Reaction: Dissolve 1-ethyl-5-fluoro-1H-indole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Basify the aqueous solution to a pH of 8-9 by the slow addition of saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde as a solid.

Data Summary Table:

Reagent/ParameterMolar Ratio (eq)Notes
1-ethyl-5-fluoro-1H-indole1.0Starting material
DMF3.0Reagent and solvent
POCl₃1.2Activating agent for formylation
Temperature0 °C to RTControlled temperature for safety and selectivity
Reaction Time2-4 hoursMonitor by TLC
Expected Yield75-85%Post-purification

Diagram: Vilsmeier-Haack Synthesis Workflow

G cluster_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification prep_dmf Anhydrous DMF prep_mix Mix at 0 °C prep_dmf->prep_mix prep_pocl3 POCl3 prep_pocl3->prep_mix prep_reagent Vilsmeier Reagent prep_mix->prep_reagent reaction Combine and stir (0 °C to RT) prep_reagent->reaction start_indole 1-ethyl-5-fluoro-1H-indole in DCM start_indole->reaction product_crude Crude Product Mixture reaction->product_crude quench Quench with Ice/Water product_crude->quench basify Basify with NaHCO3 quench->basify extract Extract with DCM basify->extract purify Recrystallize extract->purify final_product Pure Intermediate purify->final_product

Caption: Workflow for the synthesis of the title intermediate.

Key Synthetic Transformations and Protocols

The aldehyde at the C-3 position is a versatile handle for a variety of synthetic transformations, enabling the construction of diverse molecular architectures.[3][7]

Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[8][9][10] This reaction is typically catalyzed by a weak base.

Applicability: This protocol is ideal for synthesizing α,β-unsaturated systems, which are themselves valuable intermediates for Michael additions, cycloadditions, and the synthesis of various heterocyclic compounds.

Protocol 3.1.1: Synthesis of (E)-3-(1-ethyl-5-fluoro-1H-indol-3-yl)-2-cyanoacrylamide

Materials & Reagents:

  • 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

  • 2-Cyanoacetamide

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (1.0 eq) in ethanol, add 2-cyanoacetamide (1.1 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor for the disappearance of the starting aldehyde by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Data Summary Table:

Reagent/ParameterMolar Ratio (eq)Role
Intermediate1.0Aldehyde substrate
2-Cyanoacetamide1.1Active methylene compound
Piperidine0.1Basic catalyst
SolventEthanolReaction medium
Expected Yield80-90%High for this condensation
Wittig Reaction: Alkenylation

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[11][12]

Applicability: This method offers excellent control over the position of the newly formed double bond, making it superior to elimination reactions that can produce mixtures of isomers. It is used to introduce a vinyl group or other substituted alkenes.

Protocol 3.2.1: Synthesis of 1-ethyl-5-fluoro-3-vinyl-1H-indole

Materials & Reagents:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color. Stir at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the aldehyde.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product is purified by column chromatography on silica gel to yield the desired alkene.

Data Summary Table:

Reagent/ParameterMolar Ratio (eq)Role
Methyltriphenylphosphonium bromide1.2Ylide precursor
n-Butyllithium1.1Strong base for ylide generation
Intermediate1.0Aldehyde substrate
SolventTHFAnhydrous reaction medium
Expected Yield60-75%Dependent on purification
Reductive Amination: C-N Bond Formation

Reductive amination is a highly efficient method for forming C-N bonds. It involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in situ reduction to the corresponding amine.

Applicability: This is one of the most important methods for synthesizing secondary and tertiary amines, which are prevalent in pharmaceuticals.

Protocol 3.3.1: Synthesis of N-benzyl-1-((1-ethyl-5-fluoro-1H-indol-3-yl)methyl)ethan-1-amine

Materials & Reagents:

  • 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic)

Procedure:

  • In a round-bottom flask, dissolve 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in DCE.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. STAB is a mild reducing agent, which selectively reduces the iminium ion in the presence of the aldehyde.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the product with DCM.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Data Summary Table:

Reagent/ParameterMolar Ratio (eq)Role
Intermediate1.0Aldehyde substrate
Benzylamine1.1Amine source
Sodium triacetoxyborohydride1.5Reducing agent
Acetic Acid0.1Catalyst for imine formation
Expected Yield70-85%Generally high-yielding

Diagram: Synthetic Pathways from the Intermediate

G A 1-ethyl-5-fluoro-1H- indole-3-carbaldehyde B Knoevenagel Condensation A->B + Active Methylene + Base C Wittig Reaction A->C + Phosphonium Ylide D Reductive Amination A->D + Amine + Reducing Agent E Schiff Base Formation A->E + Primary Amine P1 α,β-Unsaturated Indole B->P1 P2 Vinyl Indole C->P2 P3 Substituted Amine D->P3 P4 Indole-derived Imine E->P4

Caption: Key transformations of the title intermediate.

Strategic Application in Drug Discovery

The 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde intermediate is a valuable starting point for the synthesis of libraries of compounds for high-throughput screening. The fluorine atom at the 5-position is particularly noteworthy as it can enhance metabolic stability by blocking a potential site of oxidation and can improve binding affinity through favorable electronic interactions with target proteins. The derivatization of the 3-carbaldehyde allows for the systematic exploration of the chemical space around the indole core, which is crucial for establishing structure-activity relationships (SAR). Molecules derived from this intermediate have potential applications as kinase inhibitors, GPCR modulators, and anti-infective agents.

Safety and Handling

  • 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid. Must be handled under an inert atmosphere.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before use. Ensure appropriate waste disposal procedures are followed.

References

  • Alsamri, H., et al. (2021). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(11), 1461. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Righi, L., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(1), 183. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Wittig–Madelung Indole Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Retrieved from [Link]

  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal-Free C–H Amination for Indole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

  • NIH. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • YouTube. (2020). Vilsmeier–Haack reaction of indole. Retrieved from [Link]

  • PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from [Link]

Sources

Application

derivatization of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde for biological screening

Application Note: AN-IND-05F Title: Strategic Derivatization of 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde: Synthetic Protocols for High-Throughput Screening Libraries Executive Summary & Strategic Rationale Subject: 1-et...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-05F Title: Strategic Derivatization of 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde: Synthetic Protocols for High-Throughput Screening Libraries

Executive Summary & Strategic Rationale

Subject: 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (CAS: 1000342-89-9) Application: Synthesis of focused small-molecule libraries for oncology (tubulin inhibition) and antimicrobial (MDR strains) screening.[1]

The Pharmacophore Argument: This specific scaffold represents a "privileged structure" optimized for modern drug discovery.[1]

  • 5-Fluoro Substitution: The fluorine atom at position 5 serves as a metabolic block, preventing rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2).[1] Electronically, it withdraws electron density, slightly activating the C3-formyl group compared to the unsubstituted indole, facilitating nucleophilic attack.

  • N-Ethyl Group: Unlike N-H indoles, the N-ethyl moiety prevents the formation of intermolecular hydrogen bonds, significantly altering crystal packing and solubility. It increases lipophilicity (LogP), enhancing membrane permeability—a critical factor for intracellular targets like tubulin or kinases.[1]

  • C3-Carbaldehyde: This is the "warhead" attachment point.[1] However, researchers must recognize that this carbonyl is part of a vinylogous amide system. The lone pair on the indole nitrogen donates density into the ring, making the carbonyl carbon less electrophilic than a standard benzaldehyde. Consequently, standard protocols must be intensified (higher temperature, stronger catalysis) to drive conversion.

Synthetic Workflows (Graphviz Visualization)

The following diagram outlines the three primary derivatization vectors: Nitrogen (Schiff bases), Carbon (Chalcones), and Heterocyclic (Thiazolidinones).

IndoleDerivatization Start 1-Ethyl-5-fluoro- 1H-indole-3-carbaldehyde Schiff Schiff Bases / Imines (Antimicrobial) Start->Schiff R-NH2, AcOH (cat) Reflux, EtOH Hydrazone Hydrazones/Thiosemicarbazones (Antiviral/Antioxidant) Start->Hydrazone NH2-NH-R, AcOH Reflux Chalcone Chalcones (Anticancer/Tubulin Inhibitors) Start->Chalcone Acetophenones, KOH Claisen-Schmidt Thia 4-Thiazolidinones (Anti-inflammatory/COX-2) Start->Thia One-Pot: Amine + Thiol acid DCC or Dean-Stark Schiff->Thia HS-CH2-COOH Cyclization

Figure 1: Divergent synthesis pathways from the parent aldehyde. Colors indicate distinct pharmacophore classes.

Module A: The Nitrogen Vector (Schiff Bases & Hydrazones)

Target Class: Antimicrobials (DNA gyrase inhibitors) and Antifungals.[1]

Chemical Challenge: The vinylogous amide character of the indole renders the carbonyl less reactive. Acid catalysis is mandatory to protonate the oxygen and increase electrophilicity.[1]

Protocol 1: High-Yield Schiff Base Synthesis

  • Stoichiometry: 1.0 eq Indole-aldehyde (1-ethyl-5-fluoro...) : 1.1 eq Aryl Amine.[1]

  • Solvent: Absolute Ethanol (10 mL per mmol). Note: Methanol is acceptable, but Ethanol allows for a higher reflux temperature.

  • Catalyst: Glacial Acetic Acid (2-3 drops per mmol).

  • Procedure:

    • Dissolve the indole-aldehyde in ethanol under gentle heating.[1]

    • Add the amine.[1][2][3] The solution may darken immediately.

    • Add acetic acid catalyst.[1]

    • Reflux for 4–6 hours.[1] Critical: Monitor by TLC (30% EtOAc/Hexane).[1] The aldehyde spot (usually Rf ~0.[1]6) must disappear.[1]

  • Work-up:

    • Cool the mixture to 0°C (ice bath). The Schiff base typically precipitates as a colored solid (yellow/orange).[1]

    • Filter and wash with cold ethanol.[1]

    • Recrystallization: Hot ethanol is preferred.[1] Avoid column chromatography as silica is slightly acidic and can hydrolyze the imine bond back to the aldehyde.

Validation:

  • NMR: Look for the azomethine proton (-CH=N-) singlet around

    
     8.4–8.8 ppm.[1]
    
  • IR: Appearance of strong C=N stretch at 1610–1630 cm⁻¹.[1]

Module B: The Carbon Vector (Chalcones)

Target Class: Anticancer (Microtubule destabilizers) and Antioxidants.[1]

Chemical Challenge: The Claisen-Schmidt condensation requires a delicate balance. The indole aldehyde is the electrophile. Since we have an N-ethyl group, we do not risk deprotonating the indole nitrogen, which simplifies base selection.

Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation

  • Stoichiometry: 1.0 eq Indole-aldehyde : 1.0 eq Substituted Acetophenone.[1]

  • Solvent: Ethanol (95%).[1]

  • Catalyst: 40% NaOH or KOH (aq). Use 1 mL per 2 mmol of substrate.[1]

  • Procedure:

    • Dissolve the acetophenone and indole-aldehyde in ethanol at room temperature.

    • Add the base dropwise with vigorous stirring.

    • Stir at Room Temperature for 24 hours. Note: Heating often leads to polymerization (Michael addition side products).[1]

    • A heavy precipitate (the chalcone) usually forms.[1]

  • Work-up:

    • Pour the reaction mixture into crushed ice/water acidified with dilute HCl (pH ~4). This neutralizes the base and ensures full precipitation.[1]

    • Filter the solid.[1]

    • Purification: Recrystallize from Ethanol/DMF (9:1) mixture if the compound is very lipophilic.[1]

Validation:

  • NMR: Characteristic doublet-doublet for the

    
    -unsaturated protons (
    
    
    
    7.5–8.0 ppm) with a coupling constant (
    
    
    ) of 15–16 Hz, indicating the trans (E) isomer.

Module C: The Heterocyclic Vector (4-Thiazolidinones)

Target Class: Anti-inflammatory (COX inhibitors) and Anti-HIV.[1]

Chemical Challenge: This is a cyclocondensation.[1] Water is a byproduct.[1] Removing water drives the equilibrium (Le Chatelier's principle).[1]

Protocol 3: One-Pot Cyclization

  • Stoichiometry: 1.0 eq Indole-aldehyde : 1.0 eq Aryl Amine : 2.5 eq Thioglycolic acid (Mercaptoacetic acid).[1]

  • Solvent: Anhydrous Toluene or Benzene.[1]

  • Setup: Dean-Stark trap (for water removal).

  • Procedure:

    • Combine aldehyde and amine in toluene.[1] Reflux for 1 hour to form the imine in situ.[1]

    • Add thioglycolic acid.[1]

    • Reflux for 8–12 hours with continuous water removal via the Dean-Stark trap.[1]

  • Work-up:

    • Distill off the excess solvent (toluene).[1]

    • Neutralize the residue with 10% Sodium Bicarbonate (NaHCO₃) to remove unreacted acid.[1]

    • Extract with Chloroform or Ethyl Acetate.[1][4]

    • Purification: This step usually requires Flash Chromatography (Silica gel, Hexane:EtOAc gradient) as the cyclization often yields oily impurities.

Biological Screening & Data Handling

Solubility Management: The 1-ethyl-5-fluoro derivatives are highly lipophilic.[1]

  • Stock Solutions: Prepare 10 mM stocks in 100% DMSO.

  • Assay Buffer: Ensure final DMSO concentration in cell assays is <0.5%.

  • Precipitation Check: When diluting into aqueous media (RPMI/DMEM), check for turbidity. These compounds may crash out at >50 µM.[1]

Comparative Data Summary Table:

Derivative ClassReaction TypeKey ReagentsTarget BioactivityExpected Yield
Schiff Bases CondensationAmine, AcOH (cat), EtOHAntimicrobial, Antifungal80–92%
Chalcones Aldol CondensationAcetophenone, NaOH, EtOHAnticancer (Tubulin)75–85%
Hydrazones CondensationHydrazine, AcOH, EtOHAntitubercular, Antiviral85–95%
Thiazolidinones CyclizationAmine, HS-CH₂COOH, TolueneAnti-inflammatory60–75%

SAR Logic (Structure-Activity Relationship)

SAR Center 1-Ethyl-5-Fluoro-Indole Scaffold Pos1 N1-Ethyl: Increases LogP Improves Cell Permeability Center->Pos1 Pos3 C3-Linker: Conjugation Length Affects Binding Depth Center->Pos3 Pos5 C5-Fluoro: Blocks Metabolism (CYP) Electronic Activation Center->Pos5

Figure 2: SAR contributions of the core scaffold elements.

References

  • Schiff Base Synthesis & Antimicrobial Activity: Title: Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents.[1][3][5] Source: ResearchGate (2025).[1][6] URL:

  • Claisen-Schmidt / Chalcone Protocol: Title: Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde with 4-bromoacetophenone under ball milling conditions.[1][7] Source: ResearchGate (Mechanochemical Synthesis).[1][6] URL:

  • Thiazolidinone Cyclization: Title: Synthesis and Characterization of Novel Thiazolidinones Derived from Substituted Indole. Source: MDPI (Molecules).[1] URL:[1]

  • Biological Activity of 5-Fluoro Derivatives: Title: Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.[1][8] Source: ResearchGate.[1][6] URL:

  • General Indole Reactivity: Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Source: Egyptian Journal of Chemistry (via ResearchGate).[1] URL:

Sources

Method

Application Notes and Protocols: Condensation Reactions of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde for Drug Discovery Scaffolds

Introduction: The Strategic Importance of the Indole-3-carbaldehyde Core The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole-3-carbaldehyde Core

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and pharmaceuticals.[1][2][3] Specifically, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde represents a highly valuable starting material. The ethyl group at the N1 position enhances lipophilicity and metabolic stability, while the fluorine atom at the C5 position can improve binding affinity and pharmacokinetic properties. The C3-carbaldehyde function is the critical reactive handle, serving as an electrophilic center for a variety of carbon-carbon bond-forming reactions.[1][2]

Among these, condensation reactions are paramount. They provide a direct and efficient route to introduce molecular diversity, enabling the synthesis of extensive libraries of drug-like molecules. The Knoevenagel condensation, in particular, allows for the facile creation of α,β-unsaturated systems, which are key pharmacophores in many therapeutic agents.[4] This guide provides detailed, field-proven protocols for the Knoevenagel condensation of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde with active methylene compounds, offering insights into the causality behind procedural choices to ensure reproducible and high-yield outcomes.

Part 1: The Knoevenagel Condensation Protocol

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] The reaction is typically catalyzed by a weak base, which is sufficient to generate the nucleophilic carbanion from the acidic methylene protons without promoting self-condensation of the aldehyde.

Mechanistic Overview

The reaction proceeds through a well-established three-step mechanism. Understanding this pathway is crucial for troubleshooting and optimization.

  • Carbanion Formation: The basic catalyst (e.g., piperidine) abstracts a proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the indole-3-carbaldehyde. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated, and a subsequent base-catalyzed elimination of a water molecule yields the final, conjugated product. The formation of this stable, extended π-system is the thermodynamic driving force for the reaction.

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration AM Active Methylene (NC-CH2-CN) Carbanion Carbanion [NC-CH-CN]- AM->Carbanion + Base Base Base (Piperidine) Aldehyde 1-ethyl-5-fluoro- 1H-indole-3-carbaldehyde Carbanion->Aldehyde Attack Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O

Caption: The three-step mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes the reaction of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde with malononitrile, a representative active methylene compound.

Materials and Reagents:

  • 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

  • Malononitrile (or other active methylene compound, see Table 1)

  • Piperidine (catalytic amount)

  • Ethanol (anhydrous)

  • Deionized water (ice-cold)

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F254)

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

Experimental Workflow:

Experimental_Workflow A 1. Dissolve Reactants Indole-aldehyde & Malononitrile in EtOH B 2. Add Catalyst 2-3 drops of Piperidine A->B C 3. Stir at Room Temperature Monitor reaction by TLC B->C D 4. Product Precipitation Cool in ice bath upon completion C->D E 5. Isolate Product Collect by vacuum filtration D->E F 6. Wash and Dry Wash with ice-cold H2O, then cold EtOH. Dry under vacuum. E->F G 7. Characterize NMR, IR, MS F->G

Caption: General experimental workflow for Knoevenagel condensation.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (1.0 mmol, 1.0 eq) and malononitrile (1.0 mmol, 1.0 eq) in anhydrous ethanol (10 mL). Stir the mixture at room temperature until all solids are dissolved.[5]

    • Expert Insight: Using a 1:1 stoichiometric ratio is typically sufficient as the reaction is highly efficient. Anhydrous ethanol is preferred to minimize competing hydrolysis reactions, although the small amount of water formed during the reaction is generally tolerated.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 2-3 drops).[5]

    • Expert Insight: Piperidine is an ideal catalyst due to its pKa. It is basic enough to deprotonate malononitrile but not so strong that it promotes unwanted side reactions. Other weak bases like pyrrolidine or triethylamine can also be used.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The product often begins to precipitate out of the solution as a solid. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes.[5]

    • TLC System: A typical mobile phase is 7:3 Hexane:Ethyl Acetate.

    • Visualization: Use a UV lamp (254 nm). The starting aldehyde will have a specific Rf value. As the reaction proceeds, a new spot corresponding to the more conjugated product will appear (often with a higher Rf), and the starting material spot will diminish. The reaction is complete when the starting aldehyde spot is no longer visible.

  • Work-up and Isolation: Once the reaction is complete (typically 1-2 hours), cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation.[5]

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[5]

  • Wash the solid cake sequentially with a small amount of ice-cold water (to remove any piperidinium salts) and then with a small amount of cold ethanol (to remove unreacted starting materials).[5]

    • Expert Insight: Using ice-cold solvents for washing is critical to prevent the dissolution and loss of the desired product.

  • Drying and Purification: Dry the product under vacuum. The product is often of high purity at this stage. If necessary, it can be further purified by recrystallization from ethanol.

Data Presentation: Reaction Parameters

The choice of active methylene compound can influence reaction times and yields. The following table provides a summary for common reactants.

Active Methylene CompoundTypical CatalystSolventAvg. Reaction Time (RT)Expected YieldProduct Appearance
MalononitrilePiperidineEthanol1-2 hours>90%Pale yellow solid
Ethyl CyanoacetatePiperidineEthanol2-4 hours85-95%White to off-white solid
Diethyl MalonateSodium EthoxideEthanol6-12 hours (Reflux)70-85%Crystalline solid
Meldrum's AcidAcetic AcidBenzene1-3 hours>90%Solid

Note: Reactions with less reactive methylene compounds like diethyl malonate may require a stronger base and heating to proceed efficiently.

Part 2: Alternative Condensation: Synthesis of Bis(indolyl)methanes

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can also undergo an electrophilic substitution reaction with another indole molecule (including itself, if unprotected) to form bis(indolyl)methanes (BIMs).[5] These structures are of significant interest for their diverse biological activities.[6]

Protocol for BIM Formation

This reaction is typically catalyzed by a Lewis or protic acid.

Materials and Reagents:

  • 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

  • Indole (or a substituted indole)

  • Indium(III) chloride (InCl₃, 10 mol%)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (1.0 mmol) and Indole (2.0 mmol) in DCM (15 mL).

  • Add InCl₃ (0.1 mmol, 10 mol%) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 3: Product Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques. For the Knoevenagel product of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde and malononitrile, (E)-2-((1-ethyl-5-fluoro-1H-indol-3-yl)methylene)malononitrile, the following spectral data are expected:

  • ¹H NMR: Resonances corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.5 ppm), aromatic protons on the indole ring, and a key singlet for the vinylic proton around 8.0-8.5 ppm. The absence of the aldehyde proton (around 10.0 ppm) is indicative of a successful reaction.[7]

  • IR Spectroscopy: Appearance of a strong C≡N stretch (around 2220 cm⁻¹) and disappearance of the aldehyde C=O stretch (around 1650-1700 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.

Part 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Slow Reaction 1. Inactive catalyst.2. Low reactivity of the methylene compound.3. Low temperature.1. Use fresh piperidine.2. Switch to a stronger base (e.g., NaOEt) and heat the reaction.3. Gently warm the reaction mixture to 40-50°C.
Low Yield 1. Incomplete reaction.2. Product is soluble in the reaction/wash solvent.3. Mechanical loss during filtration.1. Allow the reaction to run longer (monitor by TLC).2. Ensure workup solvents are ice-cold; minimize the volume used for washing.3. Ensure a complete transfer of solids.
Multiple Products on TLC 1. Reaction ran for too long, causing side reactions.2. Impure starting materials.1. Stop the reaction as soon as the starting material is consumed.2. Purify starting materials before the reaction.

References

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.National Institutes of Health (NIH).
  • Knoevenagel Condensation.Thermo Fisher Scientific - US.
  • Synthetic method for indole-3-carboxaldehyde compounds.Google Patents (CN102786460A).
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.ACS Omega.
  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.ResearchGate.
  • Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.BenchChem.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.Semantic Scholar.
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.ResearchGate.
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells.MDPI.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.Der Pharma Chemica.
  • indole-3-aldehyde - Organic Syntheses Procedure.Organic Syntheses.
  • 5-Fluoro-3-(1H-indol-3-ylmethyl).National Institutes of Health (NIH).
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde.ResearchGate.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.Royal Society of Chemistry.

Sources

Application

Application Note: Development of Novel Fluorogenic Probes from 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde for Advanced Bioimaging and Sensing

Abstract This technical guide provides a comprehensive overview of the design, synthesis, and application of a new class of fluorescent probes derived from the versatile scaffold, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the design, synthesis, and application of a new class of fluorescent probes derived from the versatile scaffold, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde. We present detailed protocols for the synthesis of these probes via Knoevenagel condensation, their photophysical characterization, and their application in detecting metal ions and in cellular imaging. The strategic incorporation of the ethyl group at the N-1 position and the fluorine atom at the C-5 position of the indole ring offers a means to modulate the electronic properties and enhance the photophysical performance of the resulting fluorophores. This guide is intended for researchers and professionals in the fields of chemical biology, materials science, and drug development who are interested in creating novel fluorescent tools for a range of applications.

Introduction: The Rationale for Indole-Based Fluorophores

The indole scaffold is a privileged structure in medicinal chemistry and materials science, widely recognized for its presence in a vast array of bioactive natural products.[1][2][3] In recent years, indole derivatives have gained significant traction as core components of fluorescent probes due to their inherent photophysical properties, including strong fluorescence and environmental sensitivity.[4][5][6] The ease with which the indole ring can be functionalized allows for the rational design of probes with tailored specificities and response mechanisms to various analytes, such as metal ions, pH, and reactive oxygen species.[7][8][9]

The starting material, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, offers distinct advantages. The N-alkylation with an ethyl group enhances solubility in organic solvents and can prevent undesired N-H related quenching pathways. The electron-withdrawing fluorine atom at the 5-position can influence the electronic distribution within the indole ring, potentially leading to red-shifted emission profiles and improved photostability of the resulting probes.[10] This guide will focus on the development of these probes through the robust and efficient Knoevenagel condensation reaction.[11][12][13][14]

Synthesis and Characterization of Indole-Based Probes

The primary synthetic route to novel fluorophores from 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene compound, leading to the formation of a new carbon-carbon double bond and extending the π-conjugated system, which is fundamental for fluorescence.

General Synthetic Protocol: Knoevenagel Condensation

This protocol outlines a general method for the synthesis of a fluorescent probe by reacting 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde with an active methylene compound, such as malononitrile.

Materials:

  • 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

  • Malononitrile (or other active methylene compound)

  • Ethanol (or other suitable solvent)

  • Piperidine (or other basic catalyst)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 15 mL of ethanol.

  • To this solution, add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), the product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure fluorescent probe.[11]

Synthetic Workflow Diagram

Synthesis_Workflow start 1-Ethyl-5-fluoro-1H- indole-3-carbaldehyde reaction Knoevenagel Condensation (Ethanol, Piperidine) start->reaction active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->reaction purification Purification (Column Chromatography) reaction->purification product Fluorescent Probe purification->product

Caption: Synthetic workflow for the preparation of fluorescent probes.

Characterization

The synthesized probes should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • UV-Visible and Fluorescence Spectroscopy: To determine the photophysical properties.

Photophysical Properties

The photophysical properties of the synthesized probes are critical for their application. These properties are typically evaluated in various solvents to understand the influence of the environment on their fluorescence.

ProbeSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
Probe 1 (Malononitrile adduct) Dioxane385480950.65
Toluene380472920.72
CH₂Cl₂3904951050.58
Acetonitrile3925101180.45
Methanol3955251300.30

Table 1: Exemplary Photophysical Data for a Probe Derived from 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde. The data illustrates typical solvatochromic effects, where emission is red-shifted in more polar solvents.

Applications in Metal Ion Sensing

Indole-based fluorescent probes have shown great promise in the detection of various metal ions.[7][15][16] The design of these probes often incorporates a chelating moiety that selectively binds to the target metal ion, resulting in a measurable change in the fluorescence signal. This change can be a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.[8]

Mechanism of Metal Ion Detection

A common mechanism for fluorescence modulation upon metal ion binding is Chelation-Enhanced Fluorescence (CHEF). In the free ligand, photoinduced electron transfer (PET) from the chelating group to the fluorophore can quench the fluorescence. Upon binding to a metal ion, the PET process is inhibited, leading to a significant enhancement of the fluorescence intensity.

Metal Ion Sensing Workflow

Metal_Ion_Sensing probe Indole-based Probe (Low Fluorescence) binding Chelation probe->binding metal_ion Target Metal Ion (e.g., Zn²⁺) metal_ion->binding complex Probe-Metal Complex (High Fluorescence) binding->complex detection Fluorescence Measurement complex->detection

Sources

Method

Application Note: Scale-Up Synthesis of 1-Ethyl-5-Fluoro-1H-Indole-3-Carbaldehyde

Executive Summary This guide details a robust, scalable protocol for the synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde , a critical intermediate in the development of receptor tyrosine kinase (RTK) inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde , a critical intermediate in the development of receptor tyrosine kinase (RTK) inhibitors and other indole-based pharmacophores.

Unlike bench-scale methods that often prioritize convenience over safety, this protocol focuses on process safety, thermal management, and impurity control suitable for multi-gram to kilogram scale-up. The recommended route utilizes a linear two-step sequence : regioselective N-alkylation of 5-fluoroindole followed by Vilsmeier-Haack formylation. This order of operations minimizes the handling of reactive aldehyde intermediates and maximizes yield.

Strategic Route Analysis

For scale-up, the sequence of operations is critical. We evaluated two primary pathways:

  • Route A (Recommended): N-Ethylation

    
     C3-Formylation.
    
  • Route B: C3-Formylation

    
    N-Ethylation.
    

Why Route A?

  • Solubility & Handling: N-Ethyl-5-fluoroindole is more lipophilic and easier to handle in organic solvents than the polar 5-fluoroindole-3-carbaldehyde.

  • Reactivity: The electron-donating ethyl group at

    
     increases the electron density of the indole ring, facilitating the subsequent electrophilic aromatic substitution (Vilsmeier-Haack) at 
    
    
    
    .
  • Safety: Performing the Vilsmeier reaction on the N-alkylated substrate avoids the formation of

    
    -formyl side products and simplifies the quenching process.
    
Synthesis Pathway Visualization

SynthesisRoute Start 5-Fluoroindole (SM) Step1 Step 1: N-Ethylation (KOH, EtI, DMSO) Start->Step1 Inter 1-Ethyl-5-fluoroindole (Intermediate) Step1->Inter Step2 Step 2: Vilsmeier-Haack (POCl3, DMF) Inter->Step2 Product 1-Ethyl-5-fluoro-1H-indole- 3-carbaldehyde Step2->Product

Figure 1: Strategic synthesis pathway prioritizing N-alkylation prior to formylation for improved process stability.

Step 1: Scale-Up N-Ethylation of 5-Fluoroindole

Objective: Synthesize 1-ethyl-5-fluoroindole with >98% conversion. Scale: 100 g Input Basis.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleHazard Note
5-Fluoroindole 1.0SubstrateIrritant
Ethyl Iodide (EtI) 1.2Alkylating AgentVolatile, Alkylator
KOH (Powdered) 2.0BaseCorrosive, Hygroscopic
DMSO 5-7 VolSolventPenetration enhancer
Protocol
  • Setup: Charge a 2 L 3-neck round-bottom flask (RBF) with DMSO (600 mL) and powdered KOH (83 g, 1.48 mol) . Ensure vigorous mechanical stirring.

    • Process Insight: The use of KOH in DMSO creates a "superbase" medium, accelerating deprotonation without the safety risks of NaH (hydrogen evolution) [1].

  • Addition of Substrate: Add 5-Fluoroindole (100 g, 0.74 mol) portion-wise. The solution may darken; this is normal. Stir for 15 minutes at 20–25°C.

  • Alkylation: Cool the mixture to 10–15°C. Add Ethyl Iodide (138.5 g, 71 mL, 0.89 mol) dropwise via an addition funnel over 45 minutes.

    • Critical Control: Maintain internal temperature

      
      .[6] The reaction is exothermic.
      
  • Reaction: Remove cooling bath and stir at ambient temperature (20–25°C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1]

  • Work-up:

    • Quench the reaction by pouring the mixture into Ice Water (2 L) with stirring.

    • Extract with Ethyl Acetate (3 x 500 mL) .

    • Wash combined organics with Water (2 x 500 mL) and Brine (500 mL) to remove residual DMSO.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1]

  • Output: 1-Ethyl-5-fluoroindole appears as a pale yellow oil or low-melting solid. Yield is typically 92–95% . Proceed to Step 2 without further purification if purity >97% by HPLC.

Step 2: Vilsmeier-Haack Formylation

Objective: Regioselective C3-formylation. Safety Alert: This step involves the formation of the Vilsmeier reagent (Chloromethyliminium salt), which is thermally unstable. Strict temperature control is mandatory.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleHazard Note
1-Ethyl-5-fluoroindole 1.0Substrate
POCl₃ 1.2Electrophile SourceReacts violently w/ water
DMF 5-6 VolSolvent/ReagentHepatotoxin
NaOH (20% aq) ExcessNeutralizationExothermic quench
Protocol
  • Vilsmeier Reagent Formation (In-Situ):

    • Charge a dry 2 L reactor with DMF (400 mL) . Cool to 0–5°C .

    • Add Phosphorus Oxychloride (POCl₃, 1.2 equiv) dropwise.

    • Critical Control: Do not allow temperature to exceed 10°C . A white precipitate (Vilsmeier salt) may form. Stir for 30 mins at 0–5°C.

  • Substrate Addition:

    • Dissolve 1-Ethyl-5-fluoroindole (from Step 1) in DMF (200 mL) .

    • Add this solution dropwise to the Vilsmeier reagent at 0–10°C .

  • Reaction:

    • Warm the mixture to 35–40°C . Stir for 2–4 hours.

    • Endpoint: HPLC should show <1% starting material.

    • Note: Higher temperatures (>60°C) increase the risk of thermal runaway and degradation [2].

  • Quenching & Isolation:

    • Pour the reaction mixture slowly into Crushed Ice (1.5 kg) . The solution will be acidic and clear/reddish.

    • Slowly add 20% NaOH or Saturated Na₂CO₃ solution to adjust pH to 7–8 .

    • Observation: The product will precipitate as a light yellow/tan solid.

    • Stir the slurry for 1 hour at 0–5°C to maximize precipitation.

  • Purification:

    • Filter the solid. Wash with copious Water (to remove inorganic salts) and cold Hexane (to remove unreacted organic impurities).

    • Recrystallization: Dissolve the crude solid in hot Ethanol (EtOH) or EtOH/Water (9:1) . Cool slowly to 4°C to crystallize.

    • Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Visualization

ProcessFlow ReagentPrep Reagent Prep: DMF + POCl3 (0-5°C) Addition Addition: Add Substrate in DMF ReagentPrep->Addition Maintain <10°C Heating Reaction: Heat to 35-40°C Addition->Heating Controlled Ramp Quench Quench: Pour into Ice -> pH Adjust (NaOH) Heating->Quench Complete Conversion Isolation Isolation: Filter & Wash Quench->Isolation Precipitation Purification Purification: Recrystallize (EtOH) Isolation->Purification

Figure 2: Workflow for the Vilsmeier-Haack formylation, highlighting critical temperature control points.

Quality Control & Analytical Specifications

Target Molecule: 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde Molecular Formula: C₁₁H₁₀FNO MW: 191.20 g/mol

TestSpecificationMethod
Appearance Off-white to tan crystalline solidVisual
Purity >98.5% (Area %)HPLC (C18, ACN/H₂O gradient)
Identity Conforms to Structure¹H NMR (DMSO-d₆)
Melting Point Expected range: 140–150°C*Capillary Method
Residual Solvents DMF < 880 ppm, EtOH < 5000 ppmGC-Headspace

*Note: Unsubstituted 5-fluoroindole-3-carbaldehyde melts ~160°C. N-alkylation typically lowers MP slightly.

¹H NMR Diagnostic Signals (DMSO-d₆):

  • Aldehyde (-CHO): Singlet at ~9.9 ppm.

  • C2-H: Singlet at ~8.3 ppm (deshielded by carbonyl).

  • N-Ethyl: Quartet (~4.2 ppm) and Triplet (~1.4 ppm).

  • Aromatic Region: Multiplets 7.0–8.0 ppm (characteristic 5-fluoro substitution pattern).

Troubleshooting & Safety

Common Failure Modes
  • Low Yield in Step 1: Often due to wet DMSO or old KOH. Solution: Use fresh powdered KOH and anhydrous DMSO.

  • "Oiling Out" in Step 2: If the product doesn't precipitate upon neutralization, the DMF content may be too high. Solution: Dilute further with water or extract with DCM, then recrystallize.

  • Thermal Runaway: Adding POCl₃ too fast or heating the Vilsmeier complex too quickly can cause rapid pressure buildup. Prevention: Adhere strictly to the 0–5°C addition protocol.

Safety References
  • POCl₃: Highly corrosive. Reacts violently with water releasing HCl gas. All quenching must be done in a well-ventilated fume hood with a scrubber if possible.

  • DMF: Reproductive hazard.[4] Avoid skin contact.[7]

References

  • Vilsmeier-Haack Safety: Title: "Thermal Hazards of the Vilsmeier-Haack Reaction" Source: Mettler Toledo URL:[Link]

  • General Indole Formylation: Title: "Indole-3-aldehyde - Organic Syntheses Procedure" Source: Organic Syntheses, Coll. Vol. 4, p.539 (1963) URL:[Link]

  • Product Data: Title: "1-Ethyl-1H-indole-3-carbaldehyde Properties" Source: Angene Chemical URL:[Link]

Sources

Application

Application Notes and Protocols for the Quantification of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

Introduction 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or interme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, accurate and precise quantification is critical for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde using three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The choice of analytical method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the availability of instrumentation. The protocols herein are designed to be self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone technique for the analysis of pharmaceutical compounds.[6] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, a reverse-phase HPLC method is proposed, utilizing a non-polar stationary phase and a polar mobile phase.[7][8] Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides good retention and separation for moderately polar compounds like indole derivatives.[9]

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reverse-phase chromatography of indole compounds.[7][8] A small amount of formic acid is added to the mobile phase to improve peak shape and reproducibility by ensuring the analyte is in a consistent protonation state.[7][8]

  • Detection Wavelength: The UV spectrum of the indole-3-carbaldehyde scaffold typically shows strong absorbance around 280 nm. This wavelength is chosen to maximize sensitivity.[9]

Protocol: HPLC-UV Quantification

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Acetonitrile (HPLC grade).
  • Formic acid (LC-MS grade).
  • Ultrapure water.
  • Reference standard of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (purity ≥ 98%).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0 | 60 | 40 | | 10 | 20 | 80 | | 12 | 20 | 80 | | 12.1 | 60 | 40 | | 15 | 60 | 40 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 280 nm.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
  • Working Standard Solutions: Prepare a series of at least five working standards by diluting the stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
  • Sample Preparation: Dissolve the sample containing 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.
  • Quantify the amount of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Std Prepare Working Standards Standard->Dilute_Std Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Inject Inject into HPLC Dilute_Std->Inject Filter->Inject Acquire Acquire Chromatogram Inject->Acquire Cal_Curve Generate Calibration Curve Acquire->Cal_Curve Quantify Quantify Analyte Acquire->Quantify Cal_Curve->Quantify

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] In this method, the sample is vaporized and separated in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

Causality of Experimental Choices:

  • Column: A low-polarity capillary column (e.g., DB-5ms) is suitable for the analysis of indole derivatives, providing good resolution and thermal stability.

  • Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte to the column, which is beneficial for trace analysis.

  • Ionization: Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, aiding in compound identification.

  • Quantification: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte.

Protocol: GC-MS Quantification

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.
  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Helium (carrier gas, 99.999% purity).
  • Reference standard of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde.
  • An appropriate internal standard (e.g., a structurally similar compound with a different retention time, such as 1-propyl-5-fluoro-1H-indole-3-carbaldehyde).
  • Ethyl acetate (GC grade).

2. GC-MS Conditions:

  • Injector Temperature: 280 °C.
  • Injection Mode: Splitless (1 µL injection volume).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 min.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to monitor should be determined from a full scan mass spectrum of the reference standard.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but use ethyl acetate as the solvent.
  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in ethyl acetate.
  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with ethyl acetate and adding a fixed amount of the internal standard to each.
  • Sample Preparation: Dissolve the sample in ethyl acetate, add the same fixed amount of the internal standard, and dilute to a concentration within the calibration range.

4. Data Analysis:

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
  • Perform a linear regression analysis. The R² value should be ≥ 0.995.
  • Calculate the concentration of the analyte in the sample using the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_IS Prepare Standard & IS Stocks Cal_Stds Prepare Calibration Standards Std_IS->Cal_Stds Sample_IS Prepare Sample with IS Inject_GC Inject into GC-MS Sample_IS->Inject_GC Cal_Stds->Inject_GC Acquire_Data Acquire SIM Data Inject_GC->Acquire_Data Ratio_Plot Plot Area Ratio vs. Conc. Acquire_Data->Ratio_Plot Quantify_Analyte Quantify Analyte Acquire_Data->Quantify_Analyte Ratio_Plot->Quantify_Analyte

Caption: Workflow for GC-MS quantification.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance without the need for a calibration curve of the same compound.[11] For fluorinated compounds, ¹⁹F qNMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[12] The integral of the ¹⁹F signal is directly proportional to the number of fluorine atoms, enabling accurate quantification against a certified internal standard.[11][13]

Causality of Experimental Choices:

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for many organic compounds.

  • Internal Standard: A certified internal standard containing fluorine that does not have overlapping signals with the analyte is crucial. Trifluoroacetic acid (TFA) or another suitable fluorinated compound can be used.

  • Relaxation Delay: A sufficiently long relaxation delay (d1) is essential to ensure complete relaxation of the ¹⁹F nuclei between scans, which is critical for accurate integration and quantification. A delay of at least 5 times the longest T₁ of the signals of interest is recommended.

Protocol: ¹⁹F qNMR Quantification

1. Instrumentation and Materials:

  • NMR spectrometer with a ¹⁹F probe.
  • NMR tubes.
  • Deuterated solvent (e.g., DMSO-d₆).
  • Certified internal standard (e.g., trifluoroacetic acid).
  • Reference standard of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde.

2. Sample Preparation:

  • Accurately weigh a known amount of the reference standard and the internal standard into a vial.
  • Dissolve the mixture in a known volume of the deuterated solvent.
  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: A simple pulse-acquire sequence is typically sufficient.
  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
  • Relaxation Delay (d1): ≥ 30 seconds (or 5 x T₁).
  • Acquisition Time: ≥ 3 seconds.
  • Spectral Width: Sufficient to cover all ¹⁹F signals of interest.

4. Data Processing and Analysis:

  • Apply Fourier transformation and phase correction to the acquired FID.
  • Integrate the ¹⁹F signal of the analyte and the internal standard.
  • Calculate the concentration of the analyte using the following equation:

Workflow for ¹⁹F qNMR Analysis

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Accurately Weigh Analyte & IS Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_FID Acquire 19F NMR Spectrum Transfer->Acquire_FID Process_Spectrum Process FID (FT, Phasing) Acquire_FID->Process_Spectrum Integrate Integrate Signals Process_Spectrum->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for ¹⁹F qNMR quantification.

Method Validation

All analytical methods used for the quantification of pharmaceutical compounds must be validated to ensure they are suitable for their intended purpose.[1][2][3][4][5] The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.[1][2][3][4][5]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Linearity The coefficient of determination (R²) of the calibration curve should be ≥ 0.99.
Range The range should be established based on the linearity, accuracy, and precision studies.
Accuracy The recovery should be within 98.0% to 102.0% for the assay of a drug substance.
Precision
   Repeatability (Intra-assay)The relative standard deviation (RSD) should be ≤ 2%.
   Intermediate PrecisionThe RSD over different days, analysts, or equipment should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

References

  • Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
  • Novel method for synthesizing indole-3-carbinol.
  • ¹⁹F-centred NMR analysis of mono-fluorinated compounds. University of Edinburgh Research Explorer.
  • Method for producing indole-3-carbinol.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH.
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • NMR | Fluorine Spectroscopy. Oxford Instruments.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
  • 1H-Indole-3-carboxaldehyde. SIELC Technologies.
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...).
  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Food Chemistry Advances. FLORE.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Fluorimetric determination of indole derivatives by fluorophore generation in copper(II)-sulphuric acid solution.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • ICH Guidelines for Analytical Method Valid

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Assay Optimization for 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde

Welcome to the Advanced Applications Support Hub. Ticket ID: #SOL-5F-IND-001 Subject: Overcoming Solubility & Stability Issues in Biological Assays Compound: 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (CAS: 1379356-54-3 /...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Ticket ID: #SOL-5F-IND-001 Subject: Overcoming Solubility & Stability Issues in Biological Assays Compound: 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (CAS: 1379356-54-3 / Analogous Derivatives)[1]

Executive Summary

You are encountering solubility challenges with 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde , a lipophilic synthetic intermediate and bioactive scaffold.[1] This molecule presents a "perfect storm" for assay interference:

  • High Lipophilicity: The N-ethyl and 5-fluoro substitutions significantly increase LogP compared to the parent indole, leading to aqueous precipitation.[1]

  • Colloidal Aggregation: Planar indole rings are prone to stacking in aqueous buffers, forming promiscuous colloidal aggregates that sequester enzymes (False Positives).[1]

  • Aldehyde Reactivity: The C3-aldehyde is susceptible to oxidation (to carboxylic acid) or Schiff-base formation with protein residues.[1]

This guide provides validated protocols to solubilize this compound without compromising assay integrity.

Module 1: Diagnostic Workflow

Before altering your protocol, you must distinguish between macroscopic precipitation (insolubility) and colloidal aggregation (false activity).

Troubleshooting Decision Tree

SolubilityDiagnostics Start Issue: Inconsistent Assay Data CheckVisual 1. Visual Inspection (Turbidity/Precipitate?) Start->CheckVisual Precipitation Precipitate Visible CheckVisual->Precipitation Yes NoPrecip Clear Solution CheckVisual->NoPrecip No ActionPrecip Action: Optimize Solvent System (See Module 2) Precipitation->ActionPrecip DetergentTest 2. Detergent Test (Add 0.01% Triton X-100) NoPrecip->DetergentTest ActivityLost Activity Disappears (Diagnosis: Aggregation) DetergentTest->ActivityLost ActivityRetained Activity Persists (Diagnosis: True Binder) DetergentTest->ActivityRetained ActionAgg Action: Add Surfactant (See Module 3) ActivityLost->ActionAgg

Figure 1: Diagnostic logic to differentiate between solubility crash-out and colloidal interference.

Module 2: Solubilization Protocols

The "Solvent Shift" Method

Directly adding aqueous buffer to a high-concentration DMSO stock often causes immediate "crashing out" due to the exothermic mixing and local supersaturation.

Protocol:

  • Primary Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM .

    • Note: Do not attempt >50 mM.[1] The 5-fluoro group enhances crystallinity; forcing high concentrations promotes instability.[1]

  • Intermediate Dilution (The Critical Step):

    • Prepare a "Shift Solution": 50% DMSO / 50% Buffer (or Water).[1]

    • Dilute your Primary Stock 1:1 into this Shift Solution.[1]

    • Result: 5 mM compound in 75% DMSO.[1]

  • Final Assay Dilution:

    • Dilute the Intermediate Solution into the final assay buffer.

    • Target: <1% final DMSO concentration.[1][2]

Cyclodextrin Complexation (Gold Standard)

If DMSO toxicity is a concern (e.g., sensitive primary cells), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic indole core.[1]

ComponentConcentrationFunction
HP-β-CD 10% - 20% (w/v)Creates a hydrophilic "cage" for the indole.[1]
DMSO 0.5% - 1.0%Initial solvent to aid encapsulation.[1]
Buffer PBS / MediaBulk solvent.[1]

Protocol:

  • Prepare 20% (w/v) HP-β-CD in water/buffer.[1] Filter sterilize (0.22 µm).

  • Dissolve 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde in 100% DMSO (10 mM).

  • Add DMSO stock dropwise to the vortexing HP-β-CD solution.[1]

  • Incubate with shaking (500 rpm) for 30 mins at RT to allow equilibrium complexation.

Module 3: Assay Optimization & Interference

Preventing Colloidal Aggregation

Indole-3-carbaldehyde derivatives are "frequent hitters" in screening because they form colloids that sequester enzymes.[1]

  • The Fix: Include non-ionic detergents in your assay buffer.

  • Recommendation: 0.01% Triton X-100 or 0.005% Tween-20 .[1]

  • Validation: If your IC50 shifts by >10-fold upon adding detergent, your initial hit was likely an artifact [1].[1]

Managing Aldehyde Reactivity

The C3-aldehyde group is chemically reactive.[1]

  • Oxidation: In aerated buffers, the aldehyde oxidizes to 1-ethyl-5-fluoro-1H-indole-3-carboxylic acid .[1] This changes the charge (anionic at pH 7.4) and solubility profile.

    • Countermeasure: Use fresh stocks. Degas buffers. Add 1 mM DTT or TCEP if the protein target tolerates reducing agents.

  • Schiff Base Formation: The aldehyde can covalently bind to primary amines (Lysine residues) on proteins.

    • Countermeasure: Avoid buffers containing primary amines (Tris, Glycine) if possible.[1] Use HEPES, MOPS, or PBS.[1]

DMSO Tolerance Limits
Assay TypeMax Recommended DMSOReason for Limit
Enzymatic (Biochemical) 1.0% - 5.0%High DMSO can denature enzymes or alter kinetics.[1]
Cell-Based (Immortalized) 0.1% - 0.5%Membrane permeabilization and cytotoxicity.[1]
Primary Cells / Neurons < 0.1%Extreme sensitivity; use Cyclodextrin method.[1]

Frequently Asked Questions (FAQ)

Q: My compound precipitates immediately upon adding cell culture media. Why? A: This is "serum shock."[1] The proteins in Fetal Bovine Serum (FBS) and the high salt content of media reduce the solubility of lipophilic compounds.

  • Fix: Dilute the compound in serum-free media first, then add serum, or use the HP-β-CD complexation method described in Module 2.[1]

Q: I see a yellow discoloration in my stock solution after 1 week. Is it safe to use? A: No. 3-formyl indoles are light-sensitive and prone to oxidation.[1] Yellowing indicates the formation of degradation products (likely conjugated oxidation products).

  • Fix: Store solid powder at -20°C. Make DMSO stocks fresh.[1] Protect from light using amber tubes.[1]

Q: Can I use ultrasonic dispersion to dissolve the precipitate? A: Use caution. While sonication helps dissolution, it generates heat which can accelerate the oxidation of the aldehyde group. If you must sonicate, use a water bath sonicator with ice.[1]

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1]

    • Grounding: Establishes the mechanism of colloidal aggregation in indole derivatives and the necessity of detergent controls.
  • Cayman Chemical. (2020).[1][3] Indole-3-carboxaldehyde Product Information.

    • Grounding: Provides baseline solubility data (30 mg/mL in DMSO) and stability warnings for the parent scaffold.
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

    • Grounding: Validates the use of HP-β-CD for solubilizing lipophilic drugs in aqueous media.[1]

  • Assay Guidance Manual (NCBI). (2012). Solvent Selection and Tolerance.[1][3][4]

    • Grounding: Authoritative source for DMSO limits in enzymatic and cell-based assays.[1]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Ethyl-5-Fluoro-1H-Indole-3-Carbaldehyde

[1] Case ID: EFIC-STAB-001 Compound: 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde CAS: 58494-59-0 Molecular Formula: C₁₁H₁₀FNO Primary Application: Intermediate for synthetic cannabinoids (e.g., 5F-PB-22 analogs) and indole...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: EFIC-STAB-001 Compound: 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde CAS: 58494-59-0 Molecular Formula: C₁₁H₁₀FNO Primary Application: Intermediate for synthetic cannabinoids (e.g., 5F-PB-22 analogs) and indole-based pharmaceuticals.[1]

Executive Summary

This guide addresses the stability profile of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (EFIC) . Unlike unsubstituted indole-3-carbaldehydes, the N-ethyl substitution significantly alters its reactivity profile in basic media.[1] While the 5-fluoro and 3-formyl groups stabilize the indole ring against acid-catalyzed polymerization compared to simple indoles, the compound remains vulnerable to Cannizzaro disproportionation in strong bases and auto-oxidation upon prolonged air exposure.[1]

Module 1: Acidic Conditions (Troubleshooting)

Status: Generally Stable (Moderate Acid) | Unstable (Strong Acid/Heat)[1]

The Mechanism: Why Acid Matters

In acidic media, the carbonyl oxygen is protonated, increasing the electrophilicity of the C3 position.[1] However, the presence of the 5-Fluoro group (electron-withdrawing) and the formyl group itself reduces the electron density of the indole ring.[1] This makes EFIC less prone to the acid-catalyzed dimerization (polymerization) that plagues unsubstituted indoles.[1]

Critical Risk: Deformylation (Reverse Vilsmeier) Under harsh acidic conditions (e.g., concentrated HCl/H₂SO₄ + Heat), the equilibrium can shift toward deformylation, cleaving the aldehyde to generate 1-ethyl-5-fluoroindole.[1]

Diagnostic Workflow: Acidic Instability

AcidStability Start Symptom: Darkening/Tar Formation Check1 Check Acid Strength Start->Check1 Check2 Is Heat Applied? Check1->Check2 Strong Acid (pH < 1) Result1 Protonation (Reversible) Solubility increases Check1->Result1 Mild Acid (pH 2-5) Result2 Deformylation (Loss of Aldehyde) Check2->Result2 Yes (>60°C) Result3 Oligomerization (Slow) Check2->Result3 No (RT)

Figure 1: Decision tree for diagnosing degradation under acidic conditions.

FAQ: Acidic Handling

Q: Can I use HCl to precipitate the product during workup? A: Yes, but proceed with caution. Rapid addition of concentrated HCl can create local hot spots.[1] If the local concentration is too high, you risk trapping acid within the crystal lattice, leading to degradation during drying.[1]

  • Protocol: Use dilute HCl (1M or 2M) and maintain temperature < 10°C. Ensure thorough washing with water until the filtrate is neutral.[1]

Q: The solution turned bright yellow/orange in acid. Is it decomposing? A: Not necessarily. This is likely halochromism .[1] The protonated aldehyde (oxocarbenium resonance form) often absorbs in the visible region.[1] If the color reverts upon neutralization, the compound is intact.[1]

Module 2: Basic Conditions (Troubleshooting)

Status: Vulnerable (Strong Base) | Stable (Mild Base)[1]

The Mechanism: The "N-Alkyl" Vulnerability

This is the most critical distinction for researchers accustomed to handling unsubstituted indole-3-carbaldehydes.[1]

  • Unsubstituted Indoles (N-H): In strong base (NaOH), the N-H is deprotonated first.[1] The resulting indole anion is electron-rich, pushing density into the carbonyl, making it less electrophilic and resistant to nucleophilic attack.[1]

  • EFIC (N-Ethyl): The Nitrogen is blocked.[1] It cannot deprotonate to form a protective anion.[1] The carbonyl remains highly electrophilic.[1] Consequently, in the presence of hydroxide ions (NaOH/KOH), EFIC readily undergoes the Cannizzaro Reaction , disproportionating into the corresponding alcohol and carboxylic acid.[1]

Experimental Comparison: Base Stability
ParameterUnsubstituted Indole-3-CHO1-Ethyl-5-Fluoro-Indole-3-CHO (EFIC)
Primary Base Risk Deprotonation (Reversible)Cannizzaro Reaction (Irreversible)
Stability in NaOH High (forms stable anion)Low (degrades to alcohol/acid)
Preferred Base NaOH, KOH, NaOEtK₂CO₃, Cs₂CO₃, DBU
Pathway Visualization: The Cannizzaro Risk

BaseStability cluster_prevention Prevention Strategy EFIC 1-Ethyl-5-Fluoro-Indole-3-CHO Intermediate Tetrahedral Intermediate (No N-deprotonation possible) EFIC->Intermediate + OH- NaOH Strong Base (OH-) Cannizzaro Cannizzaro Reaction (Disproportionation) Intermediate->Cannizzaro Hydride Transfer Products Alcohol + Carboxylic Acid (Impurity Profile) Cannizzaro->Products UseCarb Use Carbonates (K2CO3) or Non-Nucleophilic Bases

Figure 2: Mechanism of instability in strong nucleophilic bases (Cannizzaro pathway).[1]

FAQ: Basic Handling

Q: I need to perform a Knoevenagel condensation. Which base should I use? A: Avoid strong hydroxide bases (NaOH, KOH) or alkoxides if possible, as they promote Cannizzaro side reactions.[1]

  • Recommendation: Use Piperidine/Acetic Acid (catalytic) or K₂CO₃ in refluxing acetonitrile/ethanol.[1] These conditions are basic enough to deprotonate the active methylene compound (e.g., malonate) but less likely to attack the aldehyde of the N-alkylated indole.[1]

Q: My yield is low and I see two new spots on TLC after using NaOH. A: You likely triggered the Cannizzaro reaction.[1] The two spots are the 1-ethyl-5-fluoro-1H-indole-3-methanol (more polar) and the 1-ethyl-5-fluoro-1H-indole-3-carboxylic acid (very polar/baseline).[1]

Module 3: Storage & Oxidation

Status: Sensitive to Air/Light[1]

Auto-Oxidation

Indole-3-carbaldehydes are susceptible to auto-oxidation to the corresponding carboxylic acid (1-ethyl-5-fluoro-1H-indole-3-carboxylic acid) upon exposure to atmospheric oxygen and light.[1] The 5-fluoro substituent does not significantly protect against this radical mechanism.[1]

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass (protect from UV).

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on indole reactivity and electrophilic substitution).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (Mechanism of Cannizzaro reaction in aromatic aldehydes).

  • James, D. S., et al. (2013).[1] "Synthesis and pharmacological characterization of novel synthetic cannabinoids." Forensic Toxicology. (Context for 5-fluoro-indole derivatives in drug development).

  • Pelletier, J. C., & Cava, M. P. (1987).[1] "Synthesis of indole-3-carboxaldehydes." Journal of Organic Chemistry. (Discusses Vilsmeier-Haack conditions and stability).

Sources

Troubleshooting

preventing decomposition of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde during workup

Topic: Preventing Decomposition of 1-Ethyl-5-Fluoro-1H-Indole-3-Carbaldehyde During Workup Executive Summary Case ID: IND-CHO-5F-Et Molecule: 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde Primary Risk: The indole-3-carbaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition of 1-Ethyl-5-Fluoro-1H-Indole-3-Carbaldehyde During Workup

Executive Summary

Case ID: IND-CHO-5F-Et Molecule: 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde Primary Risk: The indole-3-carbaldehyde moiety is synthetically robust but kinetically sensitive during the transition from the Vilsmeier-Haack intermediate (iminium salt) to the free aldehyde.[1][2] "Decomposition" reported by users is frequently a result of incomplete hydrolysis , oxidative polymerization (the "Pink Indole" syndrome), or aldol condensation with incompatible solvents.[1]

This guide provides a self-validating workflow to isolate the target aldehyde with >98% purity, preventing the formation of tars and carboxylic acid byproducts.

Module 1: The Critical Quench (Hydrolysis Control)

The most common point of failure is the quenching of the Vilsmeier-Haack intermediate.[1] The reaction generates a chloroiminium salt, which must be hydrolyzed to the aldehyde.

The Mechanism of Failure: If the quench is too acidic or too hot, the electron-rich indole ring attacks the iminium species, leading to dimerization (bis-indolyl methanes). If the quench is too basic (pH > 12) or rapid, local exotherms cause polymerization of the starting material.

Protocol: Buffered Hydrolysis System

Standard "dump onto ice" methods are insufficient for fluorinated N-alkyl indoles due to solubility mismatches.[1]

Step-by-Step Workflow:

  • Cool Down: Cool the reaction mixture (DMF/POCl3) to 0°C before quenching.

  • Inverse Quench (Recommended): Do not pour water into the reaction.[1] Slowly pour the reaction mixture into a vigorously stirred slurry of Ice and 2M Sodium Acetate (aq) .

    • Why: Sodium acetate acts as a buffer, preventing the pH from crashing to < 1 (acid catalyzed polymerization risk) or spiking to > 12 (Cannizzaro risk).

  • pH Adjustment: Once addition is complete, adjust pH to 9–10 using 5M NaOH dropwise.[1]

    • Checkpoint: Maintain internal temperature < 10°C during neutralization.[1]

  • The "Clear-to-Cloudy" Transition: The solution will initially be clear/red (iminium salt).[1] As pH rises, it should turn cloudy/yellow (precipitating aldehyde).[1]

Visualizing the Pathway

VilsmeierHydrolysis Start Reaction Mixture (Iminium Salt) Quench Quench into Ice/Buffer (Temp < 10°C) Start->Quench Hydrolysis Hydrolysis Phase (Formation of Amino Alcohol) Quench->Hydrolysis CheckPH Check pH Hydrolysis->CheckPH Path_Acid pH < 2 (Too Acidic) CheckPH->Path_Acid Low pH Path_Base pH > 12 (Too Basic) CheckPH->Path_Base High pH Path_Ideal pH 9-10 (Ideal) CheckPH->Path_Ideal Controlled Dimer Bis-indolyl Dimer (Red/Brown Tar) Path_Acid->Dimer Acid Catalyzed Coupling Cannizzaro Cannizzaro/Polymerization Path_Base->Cannizzaro Base Catalyzed Disproportionation Product Target Aldehyde (Precipitates as Solid) Path_Ideal->Product Clean Precipitation

Figure 1: Critical Control Points in the hydrolysis of the Vilsmeier intermediate.[1] Failure to control pH results in irreversible byproduct formation.

Module 2: Preventing Oxidation (The "Pink" Problem)

Indole-3-carbaldehydes are susceptible to auto-oxidation, converting the aldehyde (-CHO) to the carboxylic acid (-COOH) or forming rosindole dyes (pink/red impurities) upon exposure to light and air.[1]

Diagnostic Table: Color as a Purity Indicator

AppearanceStatusAction Required
Pale Yellow / Off-White Pure Proceed to drying/storage.[1]
Pink / Rose Trace Oxidation Recrystallize immediately.[1]
Dark Brown / Black Polymerization Failed reaction.[1] Check quench temp.
Orange Oil Solvent Trapped N-ethyl group increases lipophilicity; oiling out is common.[1] Scratch with glass rod or seed.[1]

Prevention Protocol:

  • Inert Atmosphere: Perform the workup under a blanket of Nitrogen or Argon if possible.[1]

  • Speed: Do not leave the wet solid or the organic extract sitting overnight. The aldehyde is most vulnerable when in solution or wet.[1]

  • Additives: If the scale is large (>10g), add 0.1% BHT (Butylated Hydroxytoluene) to the extraction solvent (DCM or EtOAc) to act as a radical scavenger during concentration.[1]

Module 3: Purification & Solvent Compatibility

FATAL ERROR WARNING: Never use Acetone or MEK (Methyl Ethyl Ketone) during the workup or cleaning of glassware for this product.[1] Reasoning: Electron-deficient aldehydes react rapidly with ketones under basic workup conditions (Aldol condensation), forming highly colored vinyl-ketone impurities that are difficult to separate.[1]

Purification Strategy

Option A: Precipitation (High Yield, >95% Purity) Because the 1-ethyl-5-fluoro analog is lipophilic, it may not precipitate fully from water.[1]

  • Extract the aqueous quench mixture with Dichloromethane (DCM) .[1]

  • Wash organic layer with Brine (removes DMF).[1]

  • Dry over

    
    .
    
  • Concentrate to ~10% volume.

  • Add Hexane or Petroleum Ether dropwise while stirring.[1] The product should crystallize as a pale yellow solid.[1]

Option B: Recrystallization (Highest Purity) [1]

  • Solvent: Ethanol (hot) or Ethyl Acetate/Hexane (1:3).[1]

  • Note: The 5-fluoro substituent lowers the melting point compared to the parent indole.[1] Avoid prolonged boiling in ethanol to prevent hemiacetal formation.[1]

Frequently Asked Questions (FAQ)

Q: The product oiled out as a sticky orange gum instead of a solid. Is it decomposed? A: Likely not. The N-ethyl group lowers the crystal lattice energy, and the 5-fluoro group adds lipophilicity.[1] This "oil" is likely the supercooled liquid form of your product.[1]

  • Fix: Dissolve the oil in a minimum amount of warm Ethyl Acetate, let it cool to room temp, then carefully layer Hexane on top. Scratch the flask walls with a glass rod to induce nucleation.[1]

Q: My NMR shows a small peak at ~10 ppm (aldehyde) but a large set of peaks around 8 ppm. What happened? A: This indicates incomplete hydrolysis .[1] The peaks at 8 ppm are likely the unhydrolyzed iminium salt.[1]

  • Fix: Return the crude material to a flask, add 10% aqueous NaOH and THF (1:1), and stir vigorously for 1 hour at room temperature. Re-extract.

Q: Can I dry the product in an oven? A: No. Heat + Air = Oxidation (Carboxylic Acid).[1] Dry in a vacuum desiccator over


 or silica gel at room temperature.

References

  • Vilsmeier-Haack Reaction of Indole (Mechanism & Hydrolysis)

    • Source: Organic Syntheses, Coll.[1][2] Vol. 4, p.539 (1963); Vol. 39, p.30 (1959).[1]

    • Context: Standard protocol for indole-3-aldehyde synthesis, highlighting the "canary-yellow paste" transition and NaOH quenching.[1]

    • Link:[1]

  • Synthesis of 5-Fluoro-3-formylindoles

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • Context: Specific handling of 5-fluoro substituted indoles and crystallization techniques.[1]

    • Link:[1]

  • General Stability & Oxidation of Indole-3-Carbaldehydes

    • Source: Der Pharma Chemica, 2012, 4 (2):783-790.[1][3]

    • Context: Discusses the synthesis of indole-3-carboxaldehyde analogues and their stability/antioxidant properties (susceptibility to oxid
    • Link:[1]

  • Purification via Recrystallization

    • Source: Organic Syntheses, Coll.[1][2] Vol. 6, p.601 (1988).[1]

    • Context: Describes the use of Ethanol and Ether for recrystallizing substituted indole esters/aldehydes to remove colored impurities.[1]

    • Link:[1]

Sources

Optimization

catalyst selection for efficient synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

Topic: Efficient Synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde Status: Active Operator: Senior Application Scientist, Dr. Aris Ticket ID: IND-5F-CHO-001[1] Introduction: The Strategic Landscape Welcome to the te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

Status: Active Operator: Senior Application Scientist, Dr. Aris Ticket ID: IND-5F-CHO-001[1]

Introduction: The Strategic Landscape

Welcome to the technical support hub. You are targeting 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde .[1] This is not a trivial synthesis; the 5-fluoro substituent exerts an electron-withdrawing inductive effect (-I), slightly deactivating the C3 position compared to the parent indole.[1] Furthermore, the N-ethyl group must be installed quantitatively to prevent competitive N-formylation or side reactions.[1]

To achieve "efficiency," we must move beyond brute-force chemistry.[1] We will focus on two critical catalytic decision points:

  • Phase Transfer Catalysis (PTC) for the N-ethylation (Step 1).

  • Active Species Management (Vilsmeier-Haack) vs. Iron-Catalyzed Aerobic Oxidation (Step 2).[1]

Module 1: Precursor Synthesis (N-Alkylation)

Goal: Quantitative conversion of 5-fluoroindole to 1-ethyl-5-fluoroindole.

Catalyst Selection Guide: Phase Transfer Catalysts (PTC)

Many researchers default to NaH/DMF, but this is moisture-sensitive and dangerous on a large scale.[1] For efficiency and safety, Solid-Liquid Phase Transfer Catalysis is the superior protocol.

Catalyst CandidateTypeSuitabilityRecommendation
TBAB (Tetrabutylammonium bromide) Quaternary AmmoniumHigh Primary Choice. Excellent lipophilicity ensures rapid transfer of the deprotonated indole anion into the organic phase.[1]
TEBA (Benzyltriethylammonium chloride) Quaternary AmmoniumModerateGood alternative, but the benzyl group can sometimes be less stable under vigorous alkaline conditions than the butyl chains.
18-Crown-6 Crown EtherLowToo expensive for scale-up; unnecessary for simple ethylation.[1]
NaH (Stoichiometric Base) N/ALowNot catalytic.[1] Requires anhydrous DMF, generates

gas (safety risk).[1] Avoid for "efficient" workflows.
Troubleshooting & FAQs

Q: My reaction stalls at 80% conversion. Should I add more catalyst? A: Likely not. The issue is usually agitation or base surface area .

  • Mechanism: The deprotonation happens at the surface of the solid base (KOH or NaOH). The PTC shuttles the indole anion into the organic solvent (e.g., Toluene or DCM) to react with Ethyl Iodide.

  • Fix: Use powdered KOH rather than pellets. Increase stirring speed to >600 RPM to maximize solid-liquid contact.

Q: I see a byproduct spot on TLC (Rf ~ 0.5). What is it? A: This is likely the C3-alkylated byproduct (3-ethyl-5-fluoroindole).[1]

  • Cause: Indole is an ambident nucleophile.[1] While N-alkylation is kinetically favored, high temperatures or "naked" anions (using too strong a PTC/solvent combo) can encourage C-alkylation.[1]

  • Fix: Switch the solvent to Toluene (non-polar). Solvents like DMF or DMSO solvate the cation too well, leaving the anion "naked" and more reactive at the C3 carbon. Toluene promotes tight ion-pairing, favoring N-attack.[1]

Module 2: Formylation (The C3-Aldehyde Installation)

Goal: Installing the aldehyde at C3 without tar formation.[1]

Route A: The Industry Standard (Vilsmeier-Haack)

Standard Reagent:


 + DMF.
Catalytic Aspect: The Chloroiminium Ion  is the active electrophile. While stoichiometric, its formation rate is critical.

Q: The reaction mixture turned into a black tar upon quenching. Why? A: This is a thermal runaway during the hydrolysis of the iminium intermediate.

  • Mechanism: The intermediate (1-ethyl-5-fluoro-3-dimethyliminio-indole chloride) is stable.[1] However, adding water generates HCl and massive heat. If the temperature spikes >50°C during quench, the indole polymerizes.

  • Protocol Fix: Quench by pouring the reaction mixture into ice-cold aqueous Sodium Acetate or NaOH, not water into the reaction. Keep T < 10°C.

Route B: The "Green" Alternative (Iron Catalysis)

For labs prioritizing green chemistry (avoiding toxic


), Iron(III) catalysis is the emerging efficient choice [1].[2]
  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Reagents: Formaldehyde (HCHO), Air (

    
    ), Aqueous Ammonia.[2]
    
  • Mechanism: Aerobic oxidation.[1]

    
     catalyzes the condensation of indole with formaldehyde to a methylene intermediate, which is then oxidized to the aldehyde.
    

Visual Workflow & Logic

Synthesis Pathway & Decision Tree

The following diagram outlines the critical decision nodes for catalyst and reagent selection based on your lab's constraints.

IndoleSynthesis Start Start: 5-Fluoroindole Step1 Step 1: N-Ethylation Start->Step1 Decision1 Constraint: Scale/Safety? Step1->Decision1 RoutePTC Route: PTC (Recommended) Cat: TBAB (5 mol%) Solvent: Toluene Base: KOH (s) Decision1->RoutePTC High Efficiency RouteNaH Route: Classical Reagent: NaH Solvent: DMF Decision1->RouteNaH Legacy/Small Scale Intermediate Intermediate: 1-Ethyl-5-fluoroindole RoutePTC->Intermediate RouteNaH->Intermediate Step2 Step 2: C3-Formylation Intermediate->Step2 Decision2 Constraint: Waste/Toxicity? Step2->Decision2 RouteVH Standard: Vilsmeier-Haack Reagent: POCl3 + DMF Robust, High Yield Decision2->RouteVH Standard Lab RouteFe Green: Aerobic Oxidation Cat: FeCl3 (2 mol%) Reagent: HCHO + Air Decision2->RouteFe Green Chem Product Product: 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde RouteVH->Product RouteFe->Product

Caption: Figure 1. Strategic workflow for catalyst and reagent selection. Green paths indicate the recommended high-efficiency protocols.

Step-by-Step Optimized Protocol

Step 1: PTC-Catalyzed N-Ethylation[1]
  • Charge: To a flask, add 5-fluoroindole (1.0 eq), Toluene (10 vol), and powdered KOH (3.0 eq).

  • Catalyst: Add TBAB (0.05 eq / 5 mol%) .

  • Reagent: Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Stir vigorously (mechanical stirring preferred) at 40°C for 4 hours.

  • Monitor: TLC (Hexane/EtOAc 9:1). Look for disappearance of starting material (Rf ~0.[1]3) and appearance of product (Rf ~0.6).[1]

  • Workup: Filter off inorganic salts. Wash filtrate with water.[1][3] Evaporate Toluene. Note: The product is usually pure enough for the next step.

Step 2: Vilsmeier-Haack Formylation
  • Preparation (The "Active Catalyst"): In a separate flask, cool DMF (5.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise under 
    
    
    
    . Stir 20 min to form the white/yellow Vilsmeier complex precipitate.
  • Addition: Dissolve the 1-ethyl-5-fluoroindole (from Step 1) in minimal DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Heating: Warm to Room Temperature (RT) for 1 hour, then heat to 60°C for 2 hours. Note: The 5-fluoro group deactivates the ring, requiring this mild heating phase compared to unsubstituted indole.

  • Quench (CRITICAL): Pour the reaction mixture into ice-cold 2M NaOH or Sat. Sodium Acetate .[1][4] Maintain pH > 8.[1]

  • Isolation: Filter the resulting yellow precipitate. Recrystallize from Ethanol.[1]

References

  • Iron-Catalyzed C3-Formylation of Indoles: Wang, Q. D., Zhou, B., Yang, J. M., Fang, D., Ren, J., & Zeng, B. B. (2017).[2] Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.[1][2] Synlett, 28(20), 2670-2674.[1][2]

  • Vilsmeier-Haack Mechanism & Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][4][5][6][7][8] Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Phase Transfer Catalysis in Indole Alkylation: Bogdal, D., Jaskot, K. (2000). Synthesis of N-alkylindoles under phase-transfer catalysis conditions assisted by microwaves. Synthetic Communications, 30(18), 3341-3352.[1] [1]

Sources

Troubleshooting

troubleshooting unexpected NMR shifts in 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

Technical Support Center: 1-Ethyl-5-Fluoro-1H-Indole-3-Carbaldehyde Current Status: Operational Subject: Troubleshooting Anomalous NMR Shifts & Splitting Patterns Introduction: The "Ghost" in the Spectrum Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-5-Fluoro-1H-Indole-3-Carbaldehyde Current Status: Operational Subject: Troubleshooting Anomalous NMR Shifts & Splitting Patterns

Introduction: The "Ghost" in the Spectrum

Welcome to the technical support hub for 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde . If you are here, your NMR spectrum likely looks "wrong." You may be seeing extra peaks, multiplets where you expected singlets, or chemical shifts drifting between solvents.[1]

This molecule presents a "perfect storm" for NMR confusion:

  • Fluorine (

    
    F):  A spin-active nucleus (
    
    
    
    ) that couples to protons, creating complex splitting patterns often mistaken for impurities.[1]
  • Aldehyde Anisotropy: The C3-carbonyl group strongly deshields the H4 proton, pushing it downfield.

  • Solvent Dependency: The aldehyde proton is highly sensitive to hydrogen bonding environments.[1]

Use the modules below to diagnose your specific issue.

Module 1: The "Messy" Aromatic Region (Fluorine Coupling)

Symptom: "My aromatic protons (7.0–8.0 ppm) show extra splitting. The integration is correct, but the multiplicity is wrong. Is my sample impure?"

Diagnosis: This is likely Heteronuclear Spin-Spin Coupling (


) , not an impurity.
Fluorine-19 is 100% naturally abundant and couples with protons just like neighboring hydrogens do.[2] In 5-fluoroindole, the Fluorine atom at position 5 splits the protons at positions 4, 6, and even 7.

The Physics of the Shift:

  • H4 (Ortho to F): This proton is sandwiched between the C3-aldehyde and the C5-fluorine.

    • Expectation: Doublet (coupling to H6).[1]

    • Reality:Doublet of Doublets (dd) . It couples to F (large

      
       Hz) and H6 (small 
      
      
      
      Hz).[1]
  • H6 (Ortho to F):

    • Expectation: Doublet (coupling to H7).[1]

    • Reality:Doublet of Doublets (dd) or appearing as a "pseudo-triplet" if

      
      .[1]
      
  • H7 (Meta to F):

    • Reality: Can show broadening or small splitting (

      
       Hz) due to meta-coupling with Fluorine.
      

Verification Protocol (The "Decouple" Test): To confirm this is F-coupling and not a mixture of isomers:

  • Run a standard

    
    H NMR .
    
  • Run a

    
    H{
    
    
    
    F} NMR
    (Proton observed, Fluorine decoupled).
    • Result: If the complex multiplets collapse into standard doublets/singlets, your sample is pure.[1] The "impurities" were just fluorine couplings.[1]

Module 2: The Wandering Aldehyde (Solvent Effects)

Symptom: "The aldehyde proton (-CHO) is shifting significantly compared to literature or previous batches."

Diagnosis: Aldehyde protons are distinct singlets around 9.8–10.2 ppm, but they are notoriously solvent-dependent due to the change in the diamagnetic anisotropy of the carbonyl bond in different dielectric environments.

Standard Shift Table (Reference Data):

SolventChemical Shift (

ppm)
MultiplicityCause of Shift
CDCl

9.95 – 10.08 SingletNon-polar; minimal H-bonding.
DMSO-

9.92 – 9.98 SingletPolar aprotic; disrupts internal H-bonds.
Acetone-

10.00 – 10.10 SingletIntermediate polarity.

Critical Warning: The Oxidation Trap If the aldehyde peak shrinks and a broad hump appears at 12.0–13.0 ppm , your sample has oxidized to 1-ethyl-5-fluoro-1H-indole-3-carboxylic acid .

  • Action: Check the integration of the aldehyde peak relative to the N-ethyl group. If it is < 1.0H, purification (recrystallization) is required.[1]

Module 3: The N-Ethyl Anchor (Integration Check)

Symptom: "I am unsure if the alkylation at N1 was successful or if I have a mixture of N-ethyl and NH-indole."

Diagnosis: The N-ethyl group provides the most stable "anchor" for integration because it is far from the electronic push-pull of the aldehyde and fluorine.

Expected Signals:

  • Triplet (

    
    1.4 – 1.5 ppm):  Corresponds to the terminal 
    
    
    
    . Integration: 3H.
  • Quartet (

    
    4.1 – 4.3 ppm):  Corresponds to the methylene 
    
    
    
    attached to Nitrogen. Integration: 2H.

Troubleshooting Logic:

  • If you see a broad singlet at ~11-12 ppm: You have unreacted starting material (NH indole).

  • If the Quartet is split further: You may have restricted rotation (rare at RT) or accidental overlap with solvent impurities (e.g., Ethyl Acetate residual peaks are very close to N-ethyl signals).

Visual Troubleshooting Workflow

The following diagram outlines the logical steps to resolve spectral anomalies for this specific molecule.

NMR_Troubleshooting Start START: Anomalous NMR Signal RegionCheck Which region is affected? Start->RegionCheck Aromatic Aromatic Region (7.0 - 8.5 ppm) RegionCheck->Aromatic Aldehyde Aldehyde Region (9.5 - 10.5 ppm) RegionCheck->Aldehyde Splitting Issue: Extra Splitting/Multiplets Aromatic->Splitting DecoupleTest Run 1H{19F} Decoupled NMR Splitting->DecoupleTest ResultCollapse Did peaks collapse? DecoupleTest->ResultCollapse ConclusionF Conclusion: Normal F-H Coupling (Sample OK) ResultCollapse->ConclusionF Yes ConclusionImp Conclusion: Impurity Present ResultCollapse->ConclusionImp No ShiftCheck Issue: Shift Drift or Missing Peak Aldehyde->ShiftCheck OxidationCheck Check 12.0 - 13.0 ppm (Broad Hump?) ShiftCheck->OxidationCheck ConclusionAcid Conclusion: Oxidized to Carboxylic Acid OxidationCheck->ConclusionAcid Peak Present SolventCheck Check Solvent Table (DMSO vs CDCl3) OxidationCheck->SolventCheck No Peak

Figure 1: Decision tree for diagnosing spectral anomalies in fluoro-indole carbaldehydes.

FAQ: Frequently Asked Questions

Q1: Why does H4 appear as a doublet of doublets (dd) while H7 is a broad singlet/doublet? A: This is due to the distance from the Fluorine atom.[1] H4 is ortho to the Fluorine (C5), leading to a strong coupling constant (


 Hz). It also couples to H6 (

Hz).[1] H7 is meta to the Fluorine, resulting in a smaller coupling constant (

Hz), which often just broadens the peak rather than splitting it cleanly at lower field strengths (300/400 MHz).

Q2: Can I use


F NMR to confirm the structure? 
A:  Absolutely. A 

F NMR is highly recommended.[1]
  • Expectation: A single signal around -120 to -125 ppm (relative to CFCl

    
    ).
    
  • Coupling: If run without proton decoupling, this peak will appear as a quartet or complex multiplet (coupling back to H4, H6, and H7).[1] If the sample is pure, you should see only one fluorine environment.[1]

Q3: My aldehyde peak is at 9.95 ppm in DMSO but 10.05 ppm in Chloroform. Is this significant? A: No, this is normal solvent variation.[1] The polarity of DMSO affects the electron density around the carbonyl oxygen, slightly shielding the proton compared to CDCl


.[1] As long as the integration is 1H, the shift difference is acceptable.

References

  • ChemicalBook. (n.d.).[1] 5-Fluoroindole-2-carboxylic acid 1H NMR Spectrum. Retrieved from [1][3]

  • Royal Society of Chemistry. (2020).[1] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from [1]

  • Alfa Chemistry. (n.d.).[1] 19F Coupling Constants Table. Retrieved from

  • University of California, Santa Barbara. (n.d.).[1] 19F Chemical Shifts and Coupling Constants. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 1-Ethyl-5-Fluoro-1H-Indole-3-Carbaldehyde vs. Non-Fluorinated Analogs

Executive Summary: The "Fluorine Switch" In medicinal chemistry, the substitution of hydrogen with fluorine at the C5 position of the indole scaffold is not merely a structural tweak; it is a fundamental electronic and m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Switch"

In medicinal chemistry, the substitution of hydrogen with fluorine at the C5 position of the indole scaffold is not merely a structural tweak; it is a fundamental electronic and metabolic switch. This guide compares 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (5-F-EIC) with its non-fluorinated analog, 1-ethyl-1H-indole-3-carbaldehyde (EIC) .

While the non-fluorinated analog often serves as a baseline substrate, the 5-fluoro derivative typically exhibits superior metabolic stability and altered binding kinetics due to the high electronegativity and small atomic radius of fluorine. However, experimental data reveals a dichotomy: 5-F substitution dramatically enhances potency in antimycobacterial applications (TB) but can abolish activity in specific anticancer and MRSA-targeting scaffolds.

This guide analyzes these divergent outcomes to help researchers select the correct intermediate for their specific therapeutic targets.

Chemical Profile & Structural Logic

Feature1-Ethyl-5-Fluoro-1H-Indole-3-Carbaldehyde 1-Ethyl-1H-Indole-3-Carbaldehyde
CAS 620175-69-158494-59-0
Molecular Weight 191.20 g/mol 173.21 g/mol
Electronic Effect Strong electron-withdrawing (C5-F). Deactivates ring towards oxidation.Electron-rich indole ring. Prone to oxidative metabolism.
Lipophilicity (LogP) ~2.8 (Estimated)~2.4 (Estimated)
Primary Utility High-stability precursor for drug-resistant bacterial targets.General intermediate for broad-spectrum Schiff base libraries.

Mechanistic Implication: The N-ethyl group in both compounds enhances membrane permeability (lipophilicity) compared to N-H indoles. The critical differentiator is the C5-Fluorine, which blocks metabolic hydroxylation at the C5 position (a common clearance pathway) and alters the electron density of the C3-aldehyde, affecting the reactivity of subsequent Schiff base condensations.

Comparative Biological Activity: Experimental Data

The following data aggregates bioactivity from derivatives synthesized using these aldehydes as core scaffolds.

Case Study A: Antimicrobial Potency (Tuberculosis)

Context: Indole derivatives tested against Mycobacterium tuberculosis (H37Rv strain).[1][2] Observation: The 5-fluoro substitution is critical for potency.[1]

Compound ScaffoldSubstitution (R)MIC (µM)Outcome
5-Fluoroindole Core 5-F4.7 Potent Inhibition
6-Fluoroindole Core 6-F74.0Weak Inhibition
Non-Fluorinated Core H>200Inactive

Interpretation: The 5-F position specifically interacts with the binding pocket of mycobacterial targets (likely interfering with tryptophan biosynthesis or signaling), a trait absent in the non-fluorinated analog.

Case Study B: Anticancer & MRSA (The "Steric Penalty")

Context: Titanocene derivatives and Imidazole-linked indoles derived from the aldehyde. Observation: In these specific pathways, the 5-F substitution is detrimental .

TargetAssay5-Fluoro Derivative ActivityNon-Fluorinated Analog Activity
Renal Cancer (CAKI-1) MTT (IC50)Inactive (>100 µM)Active (11 µM - as 5-OMe)
MRSA MIC (µg/mL)Inactive Weak Activity (16 µg/mL)

Causality: In the titanocene study, electron-withdrawing groups (5-F) destabilized the active complex compared to electron-donating groups (5-OMe). For MRSA, the 5-F atom likely introduced electrostatic repulsion in the target enzyme's active site.

Experimental Workflows

Synthesis of Schiff Base Derivatives

To evaluate biological activity, these aldehydes are typically converted into Schiff bases.[3] Note: The N-ethylation is performed BEFORE formylation to ensure regioselectivity.

SynthesisWorkflow Start Indole / 5-Fluoroindole Step1 1. N-Alkylation (EtI, NaH, DMF, 0°C) Start->Step1 Inter1 1-Ethyl-5-R-Indole Step1->Inter1 Step2 2. Vilsmeier-Haack Formylation (POCl3, DMF, 0°C -> RT) Inter1->Step2 Product 1-Ethyl-5-R-Indole-3-Carbaldehyde (Target Aldehyde) Step2->Product Step3 3. Schiff Base Condensation (Aryl Amine, EtOH, Reflux, cat. AcOH) Product->Step3 Final Bioactive Schiff Base Step3->Final

Figure 1: Synthetic pathway from parent indole to bioactive Schiff base derivatives.

Biological Assay Protocols

These protocols are self-validating systems. The inclusion of positive (Isoniazid/Doxorubicin) and negative (DMSO) controls is mandatory for data acceptance.

Protocol A: Antimicrobial MIC Determination (Resazurin Microtiter Assay)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) against M. tuberculosis or S. aureus.

  • Preparation: Dissolve 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde derivatives in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth (TB) or Mueller-Hinton broth (Bacteria).

  • Inoculation: Add bacterial suspension (adjusted to 1.0 McFarland standard, diluted 1:20). Final volume: 200 µL/well.

  • Incubation: Incubate at 37°C for 7 days (TB) or 24 hours (Bacteria).

  • Readout (The Validator): Add 30 µL of 0.02% Resazurin solution.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • Validation: Control wells (no drug) must be Pink; Sterility wells must be Blue.

Protocol B: Anticancer Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Seed cells (5,000/well) in 96-well plates; incubate 24h for attachment.

  • Treatment: Treat with 5-fluoro vs. non-fluoro derivatives (0.1 - 100 µM) for 48h.

  • Labeling: Add MTT reagent (5 mg/mL in PBS); incubate 4h at 37°C.

    • Mechanism:[4] Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Quantification: Measure Absorbance at 570 nm.

    • Calculation: % Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to find IC50.[1]

Mechanistic Insight: The SAR Decision Tree

Why choose the fluorinated analog? Use this logic map to guide your structural design.

SAR_Logic Start Select Core Scaffold Target Identify Biological Target Start->Target Branch1 Target: Metabolic Enzymes / Bacteria (e.g., TB, Biofilms) Target->Branch1 Branch2 Target: Steric-Sensitive Receptors (e.g., Kinases, MRSA) Target->Branch2 Choice1 USE 5-FLUORO Analog Branch1->Choice1 Choice2 USE Non-Fluorinated Analog Branch2->Choice2 Reason1 Reason: Blocks C5-hydroxylation; Increases lipophilicity; Electronic deactivation prevents degradation. Choice1->Reason1 Reason2 Reason: Avoids steric clash; Allows H-bonding networks; Electron-rich ring required for binding. Choice2->Reason2

Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting between 5-fluoro and non-fluorinated indole aldehydes.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole. Retrieved from [1]

  • Maconché, L., et al. (2024). 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega. Retrieved from

  • Sinha, D., et al. (2008).[5] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.[5][6] Retrieved from

  • Richards, S., et al. (2008). Synthesis and Biological Evaluation of Achiral Indole-Substituted Titanocene Dichloride Derivatives. NIH/PMC. Retrieved from

  • Flaherty, D.P., et al. (2014). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. NIH/PMC. Retrieved from

Sources

Comparative

comparative study of 1-ethyl vs 1-methyl-5-fluoro-1H-indole-3-carbaldehyde

The following guide provides a comparative technical analysis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde versus 1-methyl-5-fluoro-1H-indole-3-carbaldehyde . This document is structured for medicinal chemists and proces...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde versus 1-methyl-5-fluoro-1H-indole-3-carbaldehyde .

This document is structured for medicinal chemists and process scientists optimizing indole-based scaffolds for pharmaceutical applications (e.g., synthetic cannabinoids, kinase inhibitors, or serotonin modulators).[1]

[1][2]

Executive Summary

In the optimization of 5-fluoroindole scaffolds, the choice between N1-Methyl (C1) and N1-Ethyl (C2) substitution is a critical decision point that impacts physicochemical properties, synthetic handling, and downstream Structure-Activity Relationships (SAR).[1]

  • 1-Methyl-5-fluoro-1H-indole-3-carbaldehyde (Compound A): Offers a compact steric profile and higher crystallinity. It is often preferred when the target binding pocket is sterically restricted or when high melting points are required for purification ease.[1][2]

  • 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde (Compound B): Provides increased lipophilicity (+LogP) and solubility in organic solvents.[1] It is typically selected to improve membrane permeability or to probe the depth of hydrophobic binding pockets (e.g., in GPCRs or kinase allosteric sites).[2]

Physicochemical Profile

The following data highlights the shift in properties induced by the methylene homologation (-CH₂-).

Feature1-Methyl Derivative1-Ethyl DerivativeImpact Analysis
CAS Number 441715-30-6620175-69-1Distinct regulatory tracking.[1]
Formula C₁₀H₈FNOC₁₁H₁₀FNOEthyl adds ~14 Da.[1][2]
Mol. Weight 177.18 g/mol 191.21 g/mol Minimal impact on ligand efficiency.[1][2]
Predicted LogP ~2.1~2.5Ethyl is significantly more lipophilic, aiding BBB penetration.[1][2]
Melting Point Higher (Typically >100°C)LowerMethyl derivatives crystallize more readily; Ethyl derivatives may form oils/low-melt solids.[1][2]
Solubility Moderate in MeOH/DCMHigh in DCM/EtOAcEthyl offers superior process solubility for scale-up.[1][2]

Synthetic Utility & Reactivity

Both compounds serve as electrophilic synthons due to the C3-formyl group.[1][2] However, the N1-substituent influences the stability and workup of downstream reactions.[1]

A. Reactivity at C3-Aldehyde[1][3]
  • Knoevenagel Condensation: Both analogs react readily with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[1]

    • Observation: The N-Methyl analog often yields a precipitate faster due to lower solubility, facilitating filtration-based purification.[1] The N-Ethyl product may require recrystallization or chromatography.[1][2]

  • Schiff Base Formation: Reaction with amines to form imines.[1][2]

    • Steric Influence: The N1-Ethyl group exerts negligible steric hindrance on the C3-aldehyde, meaning reaction rates are kinetically similar.[1]

B. Stability & Metabolism (SAR Context)
  • Metabolic Stability: The N-Methyl group is susceptible to oxidative demethylation (via CYP450).[1][2] The N-Ethyl group is generally more resistant to rapid N-dealkylation but may undergo hydroxylation at the terminal carbon.[1][2]

  • Electronic Effect: The Ethyl group is slightly more electron-donating (+I effect) than Methyl.[1][2] This increases the electron density of the indole ring slightly, potentially making the C3-aldehyde slightly less electrophilic, though this effect is marginal in practice.

Experimental Protocols

The following protocols describe the synthesis of these intermediates from the parent 5-fluoroindole, ensuring high regioselectivity.

Workflow Visualization

The diagram below illustrates the parallel synthesis pathways and decision nodes.

IndoleSynthesis cluster_decision Selection Criteria Start 5-Fluoro-1H-indole (Parent Scaffold) Vilsmeier Vilsmeier-Haack Formylation (POCl3/DMF) Start->Vilsmeier Aldehyde 5-Fluoro-1H-indole- 3-carbaldehyde Vilsmeier->Aldehyde Yield: ~85-90% Alkylation_Me Alkylation (A) Me-I, K2CO3, DMF Aldehyde->Alkylation_Me Alkylation_Et Alkylation (B) Et-I, K2CO3, DMF Aldehyde->Alkylation_Et Prod_Me 1-Methyl-5-fluoro- 1H-indole-3-carbaldehyde Alkylation_Me->Prod_Me Crystalline Solid Prod_Et 1-Ethyl-5-fluoro- 1H-indole-3-carbaldehyde Alkylation_Et->Prod_Et Oil/Low Melt Solid Crit1 Need High Crystallinity? Choose Methyl Crit2 Need Lipophilicity? Choose Ethyl

Figure 1: Divergent synthesis pathway for N-alkylated 5-fluoroindole-3-carbaldehydes.

Protocol: Regioselective N-Alkylation

Objective: Synthesize 1-alkyl-5-fluoro-1H-indole-3-carbaldehyde from the non-alkylated precursor.

Reagents:

  • Precursor: 5-Fluoro-1H-indole-3-carbaldehyde (1.0 eq)[1]

  • Alkylating Agent: Iodomethane (for Methyl) OR Iodoethane (for Ethyl) (1.2 eq)[1][2]

  • Base: Anhydrous

    
     (2.0 eq) or 
    
    
    
    (1.5 eq for faster kinetics)[1][2]
  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 5-fluoro-1H-indole-3-carbaldehyde (10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add

    
     (20 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn yellow/orange as the indolyl anion forms.[1][2]
    
  • Addition:

    • For Methyl: Add Iodomethane (

      
      ) dropwise via syringe.[1][2] Caution:  Volatile and toxic.[1][2]
      
    • For Ethyl: Add Iodoethane (

      
      ) dropwise.[1][2]
      
  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2] The N-alkylated product will have a higher

    
     than the starting material.[1][2]
    
  • Workup (Self-Validating Step):

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Observation: The Methyl derivative typically precipitates as a solid.[1][2] Filter and wash with water.[1][2]

    • Observation: The Ethyl derivative may form an oil.[1][2] Extract with EtOAc (3 x 30 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH (Methyl) or purify via silica column chromatography (Ethyl) if necessary.

Biological Application Guide (SAR)

When incorporating these intermediates into drug candidates:

Parameter1-Methyl Preference1-Ethyl Preference
Target Binding Best for small, tight pockets where steric clash is a risk.[1]Best for hydrophobic channels or "floppy" binding sites where van der Waals contacts drive affinity.[1][2]
Solubility (Drug) Often leads to higher aqueous solubility (due to lower lipophilicity).[1][2]Increases permeability but may require formulation aids (e.g., cyclodextrins).[1][2]
Metabolic Liability High risk of N-demethylation.[1][2]Reduced risk of N-dealkylation; introduces

-oxidation potential.[1][2]

Conclusion & Recommendation

  • Select 1-Methyl if your primary goal is crystallinity , atom economy , or fitting into a sterically constrained binding pocket.[1]

  • Select 1-Ethyl if you require enhanced lipophilicity for membrane permeability or if SAR data suggests a hydrophobic pocket exists around the indole nitrogen.[1][2]

References
  • Synthesis of Indole-3-carboxaldehyde Derivatives: El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1] Egypt.[1][2] J. Chem., 2017.[1][2][3][4] Link

  • N-Alkylation Protocols: "Monoselective N-Methylation of Amides and Indoles Using Quaternary Ammonium Salts." J. Org.[1][2] Chem., 2022.[1][2][5] Link[1][2]

  • Physicochemical Data (Methyl): 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde Product Page.[1][6][2] Lead Sciences. Link

  • Physicochemical Data (Ethyl): 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde Product Page.[1][2] Sigma-Aldrich.[1][2] Link

  • General Indole Reactivity: "Indole-3-carbaldehyde - Reactivity and Applications." Wikipedia.[1][2] Link

Sources

Validation

head-to-head comparison of different synthetic routes to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

[1] Executive Summary Recommendation: For scalable pharmaceutical production, Route A (Alkylation-First) is the superior methodology. The synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (CAS: 222631-61-4) centers...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Recommendation: For scalable pharmaceutical production, Route A (Alkylation-First) is the superior methodology.

The synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (CAS: 222631-61-4) centers on two critical functionalizations of the 5-fluoroindole core: N-alkylation and C3-formylation . While both sequences yield the target, the order of operations dictates reaction kinetics, impurity profiles, and ease of purification.

  • Route A (Alkylation

    
     Formylation):  Leveraging the electron-donating effect of the 
    
    
    
    -ethyl group to accelerate the subsequent Vilsmeier-Haack reaction. This is the preferred route for throughput and yield.
  • Route B (Formylation

    
     Alkylation):  Useful when the intermediate 5-fluoroindole-3-carbaldehyde is required as a diversity branch point, but suffers from reduced nucleophilicity during the final alkylation step.
    

Retrosynthetic Analysis & Pathway Logic

The target molecule features an electron-withdrawing aldehyde at C3 and an electron-donating ethyl group at N1. The strategic decision lies in whether to install the deactivating group (aldehyde) or the activating group (ethyl) first.

Diagram: Strategic Disconnections

G Target TARGET: 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde SM STARTING MATERIAL: 5-Fluoroindole Int_A Intermediate A: 1-Ethyl-5-fluoroindole (Electron Rich / Activated) SM->Int_A Route A: N-Alkylation (EtI, Base) Int_B Intermediate B: 5-Fluoroindole-3-carbaldehyde (Electron Poor / Deactivated) SM->Int_B Route B: Vilsmeier-Haack (POCl3, DMF) Int_A->Target Vilsmeier-Haack (POCl3, DMF) Int_B->Target N-Alkylation (EtI, Base)

Figure 1: Decision tree comparing the "Activation" pathway (Route A) vs. the "Deactivation" pathway (Route B).

Detailed Route Comparison

Route A: The "Alkylation-First" Strategy (Recommended)

Logic: The indole ring is electron-rich. Alkylating the nitrogen (


-ethylation) introduces a weak inductive electron-donating effect (

), making the C3 position more nucleophilic. This facilitates the subsequent Electrophilic Aromatic Substitution (Vilsmeier-Haack).
Step 1: N-Ethylation[1]
  • Reagents: Ethyl Iodide (1.1 equiv), NaH (1.2 equiv) or KOH/DMSO.

  • Mechanism: Deprotonation of the indole NH (pKa ~17) followed by SN2 attack on ethyl iodide.

  • Observation: The reaction is rapid and typically quantitative because the starting indole is not deactivated.

Step 2: Vilsmeier-Haack Formylation
  • Reagents: POCl3 (1.1 equiv), DMF (Excess).

  • Mechanism: The activated 1-ethyl-5-fluoroindole attacks the in situ generated chloroiminium ion (Vilsmeier reagent).

  • Advantage: Because the ring is activated, the reaction proceeds under milder conditions (0°C to RT) with minimal formation of polymerization byproducts.

Route B: The "Formylation-First" Strategy

Logic: Installing the aldehyde first allows for the purification of the stable solid intermediate 5-fluoroindole-3-carbaldehyde. However, the aldehyde is a strong electron-withdrawing group (EWG), which significantly alters the electronics of the ring.

Step 1: Vilsmeier-Haack Formylation[2]
  • Reagents: POCl3, DMF.[3][4][5][6]

  • Outcome: High yield of 5-fluoroindole-3-carbaldehyde.[7] The product precipitates upon aqueous workup, allowing easy isolation.

Step 2: N-Ethylation of Deactivated Indole
  • Challenge: The C3-formyl group withdraws electron density, making the indole nitrogen less nucleophilic (though the NH becomes more acidic, pKa ~12).

  • Operational Impact: While deprotonation is easier (requiring weaker bases like K2CO3), the subsequent SN2 attack by the nitrogen anion is sluggish compared to Route A. This often requires higher temperatures or stronger alkylating agents (e.g., Ethyl triflate or excess EtI with heating), increasing the risk of side reactions like O-alkylation (on the aldehyde oxygen, though rare) or aldol condensations.

Head-to-Head Performance Data

FeatureRoute A (Alkylation First)Route B (Formylation First)
Overall Yield 85 - 92% 70 - 78%
Reaction Kinetics Fast (Both steps < 4h)Slow (Step 2 requires heating/time)
Purification Distillation (Int. A) or TelescopingCrystallization (Int. B)
Atom Economy HighModerate (Excess reagents often used in Step 2)
Safety Profile Standard (NaH handling required)Standard
Suitability High (Pharma Scale-up) Medium (Library Synthesis)

Validated Experimental Protocol (Route A)

This protocol is designed for a 10g scale-up, utilizing a "self-validating" checkpoint system.

Step 1: Synthesis of 1-Ethyl-5-fluoroindole
  • Setup: Flame-dried 250 mL RB flask, N2 atmosphere.

  • Dissolution: Dissolve 5-fluoroindole (10.0 g, 74 mmol) in anhydrous DMF (50 mL). Cool to 0°C.[3][8]

  • Deprotonation: Add NaH (60% dispersion, 3.55 g, 88.8 mmol) portion-wise. Caution: H2 gas evolution. Stir for 30 min at 0°C.

  • Alkylation: Add Ethyl Iodide (6.5 mL, 81.4 mmol) dropwise. Warm to RT and stir for 2 hours.

    • Checkpoint: TLC (Hexane/EtOAc 9:1).[9] Rf of product ~0.6; SM ~0.3.

  • Workup: Quench with ice water (200 mL). Extract with EtOAc (3 x 50 mL). Wash organics with LiCl (5% aq) to remove DMF. Dry (Na2SO4) and concentrate.[3][9]

    • Yield: Expect ~11.5 g (>95%) of pale yellow oil.

Step 2: Vilsmeier-Haack Formylation
  • Reagent Prep: In a separate flask, cool anhydrous DMF (30 mL) to 0°C. Add POCl3 (7.6 mL, 81.4 mmol) dropwise. Stir 20 min to form the white Vilsmeier salt precipitate/slurry.

  • Addition: Dissolve crude 1-ethyl-5-fluoroindole (from Step 1) in DMF (20 mL). Add this solution slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to RT and stir for 3 hours. The solution will turn yellow/orange.

    • Checkpoint: TLC (Hexane/EtOAc 7:3). Product spot is highly UV active and typically fluorescent.

  • Hydrolysis (Critical): Pour reaction mixture onto crushed ice (200 g) containing NaOH (20% aq, 50 mL) or Sodium Acetate (sat. aq). Adjust pH to 8-9.

    • Note: Basic hydrolysis is required to liberate the aldehyde from the intermediate iminium salt.

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and recrystallize from EtOH/Water if necessary.

    • Final Yield: ~12.0 g (85% over 2 steps).

Mechanistic Visualization (Vilsmeier-Haack)

Understanding the electrophilic attack is crucial for troubleshooting low yields.

VH_Mechanism Reagent Vilsmeier Reagent (Chloroiminium Ion) Complex Sigma Complex (C3-Attack) Reagent->Complex Electrophilic Attack Substrate 1-Ethyl-5-fluoroindole (Nucleophile) Substrate->Complex Iminium Iminium Intermediate Complex->Iminium -HCl (Re-aromatization) Product Aldehyde Product (After Hydrolysis) Iminium->Product H2O / OH- (Hydrolysis)

Figure 2: The Vilsmeier-Haack mechanism. Note that the re-aromatization step is driven by the loss of HCl, which is facilitated by the electron-rich nature of the indole.

Troubleshooting & Expert Insights

  • Regioselectivity Issues:

    • Problem: Formation of C2-formyl or C3-acetyl byproducts.

    • Solution: Vilsmeier-Haack is highly C3-selective for indoles. If C2 products are observed, it indicates the C3 position was blocked or sterically hindered (not the case here). Ensure temperature is kept <40°C to prevent thermodynamic scrambling.

  • Incomplete Hydrolysis:

    • Problem: Product appears as a polar smear on TLC.

    • Cause: The intermediate iminium salt has not been fully hydrolyzed.

    • Fix: Ensure the quench is basic (pH > 8) and stir the aqueous mixture for at least 1 hour before extraction.

  • Solidification:

    • The final product, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, usually solidifies. If an oil persists, induce crystallization by triturating with cold hexanes or diethyl ether.

References

  • Red-Light Mediated Formylation of Indoles. RSC Advances / Vertex AI Search Results. (2025).[10][11][12][13]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health (PMC). (2025).[10][11][12][13]

  • Indole-3-aldehyde - Organic Syntheses Procedure. Organic Syntheses. (2025).[10][11][12][13]

  • Vilsmeier-Haack Reaction Mechanism. Chemistry Steps. (2025).[10][11][12][13]

  • 5-Fluoroindole-3-carboxaldehyde Properties. Sigma-Aldrich. (2025).[10][11][12][13]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of the novel compound, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of the novel compound, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde. While the primary target of this molecule may be under investigation, a proactive and systematic evaluation of its potential unintended interactions is paramount for a successful and safe therapeutic development program. The indole scaffold, a privileged structure in medicinal chemistry, is known for its ability to interact with a wide range of biological targets, including kinases, enzymes, and receptors.[1][2] This promiscuity necessitates a multi-faceted approach to selectivity profiling.

This document outlines a logical, tiered workflow, beginning with computational prediction and progressing through biochemical and cellular validation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure scientific integrity.

Section 1: In Silico Profiling — A Predictive First Step

Before committing to resource-intensive wet lab experiments, computational tools offer a cost-effective strategy to generate a testable hypothesis of potential off-target interactions.[3] By comparing the structure of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde to databases of known ligands, we can predict its likely protein partners.

The Rationale: Similarity-Based Prediction

The principle of "guilt-by-association" is powerful in pharmacology. If a compound is structurally similar to known inhibitors of a particular protein, it has a higher probability of binding to that same protein. Methods like the Similarity Ensemble Approach (SEA) or other machine learning models leverage vast databases of compound-protein interactions to make these predictions.[4] This allows for an initial, broad screening against thousands of potential targets.[5]

Workflow for In Silico Target Prediction

A typical workflow involves using a variety of computational tools to build a consensus list of potential off-targets. This approach mitigates the biases inherent in any single algorithm.[6]

G cluster_0 Step 1: In Silico Prediction cluster_1 Step 2: Data Integration & Prioritization cluster_2 Step 3: Output Input SMILES String of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde SEA Similarity Ensemble Approach (SEA) Input->SEA ML Machine Learning Models (e.g., Graph Neural Networks) Input->ML Docking Structure-Based Docking (if relevant PDBs exist) Input->Docking Aggregate Aggregate Predicted Targets SEA->Aggregate ML->Aggregate Docking->Aggregate Filter Filter & Prioritize by Score, Biological Relevance, and Druggable Class (e.g., Kinases, GPCRs) Aggregate->Filter Output Prioritized List of Potential Off-Targets for Biochemical Screening Filter->Output

Caption: Workflow for in silico off-target prediction.

The output of this process is not a definitive list of off-targets but rather a ranked list of probabilities. This educated guess is invaluable for designing the subsequent, more focused biochemical assays.

Section 2: In Vitro Biochemical Assays — Quantifying Interactions

With a prioritized list of potential off-targets from our in silico analysis, the next step is to determine if 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde directly interacts with these proteins and with what potency. Large-scale screening panels are commercially available and provide a high-throughput method to test for these interactions.[5][7]

Rationale for a Broad Kinase Panel

The indole scaffold is a well-known "hinge-binder," capable of interacting with the ATP-binding pocket of many protein kinases.[1] Many approved kinase inhibitors are indole-based. Therefore, a broad kinase screen is a logical and essential starting point. This allows for the simultaneous assessment of the compound's activity against hundreds of kinases.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a robust, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common choice for high-throughput screening.[9][10]

Objective: To determine the IC50 value of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde against a panel of recombinant human kinases.

Materials:

  • Recombinant human kinases (e.g., from a Eurofins or Promega panel)

  • Substrate for each kinase (peptide or protein)

  • ATP at the Km for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, dissolved in 100% DMSO

  • Staurosporine (positive control, broad-spectrum kinase inhibitor)

  • Assay Buffer (specific to each kinase, typically contains buffer, MgCl2, and a reducing agent)

  • 384-well, white, flat-bottom plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only (vehicle) and staurosporine controls.

  • Enzyme/Substrate Addition: Prepare a master mix of kinase and its corresponding substrate in assay buffer. Add this mix to the wells containing the compound.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add this to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), allowing the kinase reaction to proceed.[9]

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis:

  • Normalize the data using the vehicle (100% activity) and staurosporine (0% activity) controls.

  • Plot the percent inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Presentation

The goal is to build a "selectivity profile" for the compound. The results should be presented in a clear, comparative table.

Target1-ethyl-5-fluoro-1H-indole-3-carbaldehyde IC50 (µM)Comparative Selective Inhibitor IC50 (µM)
Primary Target X 0.05 0.02 (Inhibitor Y)
Off-Target Kinase A> 100.1 (Inhibitor Z)
Off-Target Kinase B1.2> 10 (Inhibitor Y)
Off-Target Kinase C8.50.005 (Inhibitor W)
Off-Target GPCR D> 100.01 (Antagonist V)

This table presents hypothetical data for illustrative purposes.

Section 3: Cellular Assays — Confirming Target Engagement in a Biological Context

Biochemical assays are informative but lack the complexity of a living cell. It is crucial to confirm that the compound can enter the cell and engage its target in a physiological environment.[7]

Rationale: The Importance of Cellular Context

Factors such as cell membrane permeability, efflux pumps, and intracellular ATP concentrations (which can be much higher than those used in biochemical assays) can dramatically influence a compound's activity.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to directly measure target engagement in intact cells or tissue lysates.[11][12]

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Signal B Primary Target (e.g., Kinase X) A->B C Desired Cellular Response B->C Compound Our Compound Compound->B Inhibition D Off-Target (e.g., Kinase Y) Compound->D Inhibition E Unintended Cellular Response (Side Effect) D->E

Caption: On-target vs. off-target pathway inhibition.

Experimental Protocol: High-Throughput Cellular Thermal Shift Assay (CETSA® HT)

Objective: To determine if 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde binds to and stabilizes its primary target and potential off-targets in intact cells.

Principle: Ligand binding increases the thermal stability of a protein.[12] When cells are heated, unbound proteins denature and precipitate out of solution. Stabilized proteins remain soluble.[11]

Materials:

  • Cultured cells expressing the target proteins.

  • 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Detection method for the soluble protein (e.g., Western blot, ELISA, or AlphaScreen®).[13]

  • PCR machine or other instrument for precise heating.

Procedure:

  • Compound Treatment: Treat cultured cells with various concentrations of the compound or vehicle (DMSO) for a set period (e.g., 1-2 hours) at 37°C.[13]

  • Heating: Aliquot the cell suspensions into PCR tubes or a 384-well plate. Heat the samples to a specific temperature (determined empirically, e.g., 52°C) for 3 minutes, followed by cooling.[14]

  • Lysis: Lyse the cells to release their contents (e.g., by freeze-thaw cycles or addition of lysis buffer).[14]

  • Separation: Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Quantification: Carefully collect the supernatant and quantify the amount of the specific target protein remaining soluble using a sensitive detection method like AlphaScreen® or an antibody-based technique.[13]

Data Analysis:

  • Plot the amount of soluble protein versus the compound concentration.

  • A positive result is a dose-dependent increase in the amount of soluble protein at the heating temperature, indicating stabilization and therefore, target engagement.

Section 4: Phenotypic Screening — An Unbiased View of Cellular Effects

While targeted assays are essential, an unbiased phenotypic screen can reveal unexpected off-target effects that might not have been predicted.[15] This involves treating cells with the compound and using high-content imaging to monitor a wide array of cellular parameters like morphology, organelle health, and cell cycle progression. A significant change in a parameter unrelated to the primary target's known function can be a red flag for an off-target effect.[5]

Conclusion and Forward Look

The systematic assessment of off-target effects is not an optional exercise; it is a cornerstone of modern drug discovery. By integrating in silico predictions with rigorous in vitro biochemical and cellular assays, we can build a comprehensive selectivity profile for 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde. This guide provides a robust framework for this evaluation. The data generated will be critical for making informed decisions, optimizing lead compounds to minimize off-target liabilities, and ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • El-Sawy, E. et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Alsamri, H. et al. (2021). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Yakkala, P. A. et al. (2025). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing. Available at: [Link]

  • Schenone, M. et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PMC. Available at: [Link]

  • Al-Hujaily, E. M. et al. (2019). Novel computational approach to predict off-target interactions for small molecules. Frontiers in Pharmacology. Available at: [Link]

  • Jafari, R. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

Sources

Validation

comparative docking studies of fluorinated and non-fluorinated indole-3-carbaldehydes

Executive Summary Indole-3-carbaldehyde (I3C) is a privileged scaffold in medicinal chemistry, serving as a precursor for diverse bioactive agents (e.g., Schiff bases, chalcones) targeting cancer, inflammation, and micro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-carbaldehyde (I3C) is a privileged scaffold in medicinal chemistry, serving as a precursor for diverse bioactive agents (e.g., Schiff bases, chalcones) targeting cancer, inflammation, and microbial infections.[1][2][3] A critical optimization strategy involves fluorine substitution —typically at the C5 or C6 positions.

This guide provides a technical framework for comparing the molecular docking profiles of parent I3C versus its fluorinated analogs (F-I3C) . We analyze how the high electronegativity, lipophilicity, and unique electrostatic nature of fluorine modulate binding affinity, alter residue interactions, and enhance metabolic stability.

Part 1: The Fluorine Effect in Indole Scaffolds

Before initiating docking, one must understand the causality behind the structural modification. Replacing a hydrogen (H) with fluorine (F) is not merely a steric change; it is an electronic reprogramming of the ligand.

Mechanistic Impact[4]
  • Electronic Modulation: Fluorine is the most electronegative element (

    
    ).[4] Its presence on the indole ring (e.g., at C5) pulls electron density, increasing the acidity of the indole N-H proton. This often strengthens hydrogen bond donor capability with residues like Aspartate or Glutamate.
    
  • Lipophilicity (

    
    ):  C-F bonds are more lipophilic than C-H bonds. This enhances hydrophobic collapse within the binding pocket and improves membrane permeability (bioavailability).
    
  • Metabolic Blocking: The C5 position of indole is a metabolic "soft spot" prone to oxidation by Cytochrome P450. Fluorination blocks this site, extending half-life without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Interaction Logic Diagram

The following diagram illustrates the theoretical advantages of Fluorinated I3C (F-I3C) over the Non-Fluorinated parent (I3C).

FluorineEffect I3C Indole-3-Carbaldehyde (Parent Scaffold) F_Sub Fluorine Substitution (C5/C6 Position) I3C->F_Sub Optimization Acidity Increased N-H Acidity (pKa Modulation) F_Sub->Acidity Lipo Increased Lipophilicity (LogP) F_Sub->Lipo Metab Metabolic Blockade (CYP450 Stability) F_Sub->Metab Hal_Bond Orthogonal Multipolar Interactions (C-F...C=O) F_Sub->Hal_Bond Specific Geometry H_Bond Stronger H-Bond to Asp/Glu Acidity->H_Bond Hydro_Int Enhanced Hydrophobic Interactions Lipo->Hydro_Int

Caption: Mechanistic pathways by which fluorine substitution modulates ligand-protein interactions and stability.

Part 2: Comparative Docking Workflow

To objectively compare I3C and F-I3C, a rigorous, self-validating protocol is required. This workflow ensures that differences in scoring are due to ligand chemistry, not artifactual errors.

Protocol Specification

Software: AutoDock Vina, Schrödinger Glide, or GOLD. Target Examples: Tubulin (Colchicine site), DNA Gyrase, or


-Glucosidase.
  • Ligand Preparation (The Differentiator):

    • Geometry Optimization: Use DFT (B3LYP/6-31G*) to optimize both I3C and F-I3C structures.

    • Charge Assignment: Calculate electrostatic potentials (ESP). Note the electron-deficient hole (

      
      -hole ) on the fluorine atom if halogen bonding is suspected (though less pronounced in F than Cl/Br/I).
      
  • Protein Preparation:

    • Remove water molecules (unless bridging is critical).

    • Optimize H-bond network (PropKa) at pH 7.4.

  • Grid Generation:

    • Center grid box on the active site (e.g., coordinates of co-crystallized ligand).

    • Size:

      
       Å (sufficient to accommodate the indole core).
      
  • Docking & Scoring:

    • Run docking (LGA algorithm).

    • Generate 10-50 poses per ligand.

    • Metric: Compare Binding Energy (

      
      , kcal/mol) and Ligand Efficiency (LE).
      

DockingWorkflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Ligand Ligand Prep (DFT Optimization) Grid Grid Generation (Active Site) Ligand->Grid Protein Protein Prep (H-Bond Network) Protein->Grid Dock Docking Algorithm (Vina/Glide) Grid->Dock Score Scoring (ΔG) Dock->Score Interact Interaction Profiling (H-Bond/Halogen) Score->Interact

Caption: Standardized computational workflow for comparative ligand docking.

Part 3: Comparative Data Analysis (Case Study)

Note: The following data represents a synthesis of trends observed in indole-derivative studies (e.g., Tubulin inhibitors and antimicrobial agents) to illustrate the comparative framework.

Quantitative Comparison

In studies targeting the Colchicine binding site of Tubulin , fluorinated derivatives often exhibit superior binding energies compared to unsubstituted analogs due to better occupancy of hydrophobic pockets.

Table 1: Comparative Docking Metrics (Representative Data)

MetricNon-Fluorinated (I3C-Parent)5-Fluoro-I3C (F-I3C)Interpretation
Binding Energy (

)

kcal/mol

kcal/mol
Fluorine adds ~0.9 kcal/mol stability via hydrophobic/polar contacts.
Ligand Efficiency (LE) 0.380.41F-I3C is a more potent binder per heavy atom.
RMSD (vs. Crystal) 1.8 Å1.2 ÅF-I3C often adopts a more stable, crystal-like pose.
H-Bond Distance (N-H...O) 2.9 Å2.7 ÅIncreased acidity of N-H shortens/strengthens the bond.
Hydrophobic Contacts Val181, Leu248Val181, Leu248, Ala250 Fluorine recruits additional hydrophobic residues.
Interaction Profiling
  • Non-Fluorinated (I3C): Primarily relies on the N-H hydrogen bond and

    
    -
    
    
    
    stacking of the indole ring. The aldehyde group may form a weak H-bond with Serine or Threonine residues.
  • Fluorinated (F-I3C):

    • Multipole Interactions: The C-F bond creates a dipole that can align with the backbone amide carbonyls (

      
      ) or cationic side chains (Arg/Lys).
      
    • Halogen Bonding: While weaker in Fluorine than Iodine, the F atom can occasionally accept H-bonds or interact with electron-rich regions if the geometry permits (orthogonal approach).

Part 4: Experimental Validation (Wet Lab)

Docking is a hypothesis generator. Validation requires physical experimentation.

  • Synthesis: Schiff base formation (condensation of I3C/F-I3C with amines) is the standard route to functionalize these scaffolds for testing.

  • In Vitro Assay:

    • Tubulin: Turbidimetric assay (measure polymerization inhibition).

    • Antimicrobial:[1][2] MIC (Minimum Inhibitory Concentration) against E. coli or S. aureus.

  • Correlation: A successful study will show a correlation between the improved Docking Score (

    
     vs 
    
    
    
    ) and a lower IC50/MIC value.

References

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.[4] Pharmaceutical Chemistry.[3][4][5][6] Link

  • Mphahlele, M. J., & Parbhoo, N. (2018). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization.[5] Pharmaceuticals.[4][5][7] Link

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.[3] Der Pharma Chemica.[3] Link

  • BenchChem. (2025). The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide.[8]Link

  • Regati, D., et al. (2025). Rational design and comparative docking and simulation of modified FLT3 inhibitors.[9] ResearchGate.[9][10] Link

  • Ruiz-Carmona, S., et al. (2017). Binding Affinity via Docking: Fact and Fiction. MDPI. Link

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